molecular formula C9H6N2O3 B1445782 3-(Furan-2-yl)pyrazine-2-carboxylic acid CAS No. 1822827-80-4

3-(Furan-2-yl)pyrazine-2-carboxylic acid

Cat. No.: B1445782
CAS No.: 1822827-80-4
M. Wt: 190.16 g/mol
InChI Key: XUJJTKKQJVSHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)pyrazine-2-carboxylic acid (CAS 1822827-80-4) is a high-purity heteroaromatic building block of significant interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C 9 H 6 N 2 O 3 and a molecular weight of 190.16 g/mol, features a unique molecular architecture that combines a furan ring and a pyrazine ring within a single carboxylic acid functionalized scaffold . This structure makes it a versatile precursor for the synthesis of more complex molecules. Researchers value it for exploring structure-activity relationships and developing potential pharmacologically active compounds. The presence of the carboxylic acid group allows for further derivatization, such as forming amides or esters, facilitating the creation of diverse compound libraries . This product is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Please note that this compound is classified with the warning signal word "Warning" and may be hazardous if swallowed, in contact with skin, or if inhaled . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary statements, including the use of personal protective equipment, before handling . Intended Use and Disclaimer: 3-(Furan-2-yl)pyrazine-2-carboxylic acid is provided for research and further manufacturing applications, exclusively in laboratory settings. This product is strictly "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for direct use in humans or animals.

Properties

IUPAC Name

3-(furan-2-yl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJJTKKQJVSHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Predictive and Methodological Guide to the Crystal Structure Analysis of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from analogous furan and pyrazine derivatives to offer a predictive analysis and a detailed methodological workflow. Researchers, scientists, and drug development professionals will find field-proven insights into the synthesis, crystallization, X-ray diffraction analysis, and characterization of this and similar compounds. The guide emphasizes the causality behind experimental choices and provides a self-validating system of protocols, grounded in authoritative scientific literature.

Introduction: The Scientific Imperative

The convergence of furan and pyrazine moieties within a single molecular entity, 3-(Furan-2-yl)pyrazine-2-carboxylic acid, presents a compelling case for in-depth structural investigation. Pyrazine derivatives are recognized for their wide-ranging pharmaceutical applications, including antitubercular and anticancer activities.[1][2] The furan ring system is also a well-established pharmacophore and a versatile building block in organic synthesis.[3][4][5] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough crystal structure analysis is paramount for understanding its structure-activity relationship (SAR) and for guiding the development of novel therapeutic agents.

This guide will proceed by first outlining a robust synthetic and crystallization strategy. Subsequently, it will detail the experimental and computational steps for a comprehensive single-crystal X-ray diffraction analysis. Finally, it will delve into the expected spectroscopic and thermal properties of the title compound, drawing on data from closely related structures.

Synthesis and Crystallization: The Foundation of Analysis

The successful crystal structure determination begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

A plausible synthetic route to 3-(Furan-2-yl)pyrazine-2-carboxylic acid involves a condensation reaction. One such approach could be the reaction of an appropriate 1,2-dicarbonyl compound with an α-amino acid amide, a method known for producing pyrazine derivatives.[6] Alternatively, a cross-coupling reaction between a halogenated pyrazine-2-carboxylic acid derivative and a furan-containing organometallic reagent could be employed.

Experimental Protocol: Synthesis of Pyrazine Derivatives

A general method for the synthesis of pyrazine carboxamide derivatives involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amines.[7] This can be adapted for the synthesis of the title compound.

  • Preparation of Pyrazine-2-carboxylic Acid Chloride: Thionyl chloride is carefully added to pyrazine-2-carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene. The reaction mixture is refluxed until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Coupling Reaction: The freshly prepared pyrazine-2-carboxylic acid chloride is dissolved in an appropriate solvent and cooled in an ice bath. A solution of 2-lithiated furan (prepared by treating furan with a strong base like n-butyllithium) is then added dropwise.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Crystallization Strategies

The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the solute, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Table 1: Suggested Solvents for Crystallization Screening

Solvent SystemRationale
Methanol/WaterThe polarity difference can be fine-tuned to achieve optimal supersaturation.
Ethanol/DichloromethaneA combination of a polar and a non-polar solvent can be effective for compounds with mixed polarity.
Acetone/HexaneSimilar to the ethanol/DCM system, this provides a gradient of polarity.
Dimethylformamide (DMF)/WaterDMF is a good solvent for many polar organic compounds, and water can act as an anti-solvent.

Crystal Structure Determination: A Step-by-Step Workflow

The core of the analysis lies in the single-crystal X-ray diffraction experiment and the subsequent structure solution and refinement.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8] The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure a high completeness and redundancy of the data.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and to apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

Workflow for Structure Solution and Refinement

Caption: Workflow for crystal structure solution and refinement.

Predicted Structural Features and Intermolecular Interactions

Based on the crystal structures of related compounds, we can predict the likely structural features of 3-(Furan-2-yl)pyrazine-2-carboxylic acid.

Molecular Geometry

The molecule is expected to be largely planar, with the furan and pyrazine rings being aromatic.[9][10] The dihedral angle between the furan and pyrazine rings will be a key structural parameter. In similar structures, the two rings are often not perfectly coplanar due to steric hindrance.[10] The carboxylic acid group may be twisted out of the plane of the pyrazine ring.

Supramolecular Assembly and Hydrogen Bonding

The presence of the carboxylic acid group and the nitrogen atoms in the pyrazine ring strongly suggests the formation of hydrogen bonds. The most probable hydrogen bonding motif is the formation of a centrosymmetric dimer through the carboxylic acid groups (R22(8) graph set notation). Additionally, N-H···O or O-H···N hydrogen bonds involving the pyrazine nitrogen and the carboxylic acid are possible, which could lead to the formation of chains or sheets in the crystal lattice.[11]

Diagram of Predicted Hydrogen Bonding

Caption: Predicted carboxylic acid dimer formation via hydrogen bonding.

Spectroscopic and Thermal Characterization: Corroborating the Structure

Spectroscopic and thermal analysis techniques provide complementary information to the crystal structure and are essential for a complete characterization of the compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the molecular structure in solution. The chemical shifts of the protons and carbons in the furan and pyrazine rings will be characteristic.[1][3][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The O-H stretch of the carboxylic acid will appear as a broad band around 3000 cm-1. The C=O stretch will be observed around 1700 cm-1.[3][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.[12]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
1H NMR Aromatic protons in the pyrazine and furan rings (δ 7.0-9.0 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm).
13C NMR Resonances for the carbons of the pyrazine and furan rings (δ 110-160 ppm), and a signal for the carboxylic acid carbonyl carbon (δ > 165 ppm).
IR (cm-1) Broad O-H stretch (~3000), C=O stretch (~1700), C=N and C=C stretches of the aromatic rings (1400-1600), and C-O stretch (~1200-1300).[3][7]
Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA will provide information about the thermal stability of the compound and its decomposition pattern. Pyrazine derivatives often exhibit good thermal stability.[12][13]

  • Differential Scanning Calorimetry (DSC): DSC will be used to determine the melting point of the compound and to study any phase transitions that may occur upon heating.[12]

Potential Applications and Future Directions

The structural insights gained from the analysis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid can have significant implications for its application in drug discovery and materials science. The presence of multiple heteroatoms and a carboxylic acid group makes it a prime candidate for coordination chemistry and the development of metal-organic frameworks (MOFs). Furthermore, understanding the solid-state packing and intermolecular interactions can aid in the design of co-crystals with improved pharmaceutical properties. The antimicrobial and anticancer activities reported for related pyrazine and furan derivatives suggest that the title compound may also possess interesting biological properties that warrant further investigation.[4][14][15]

Conclusion

This technical guide has provided a comprehensive and predictive framework for the crystal structure analysis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid. By synthesizing information from related compounds and established methodologies, a clear path for the synthesis, crystallization, X-ray diffraction analysis, and characterization of this molecule has been delineated. The predictive insights into its structural features and intermolecular interactions offer a valuable starting point for researchers in the field. The successful elucidation of its crystal structure will undoubtedly contribute to a deeper understanding of its properties and pave the way for its potential applications in medicine and materials science.

References

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives.
  • JOCPR. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • SpringerLink. Synthesis, thermal property and antifungal evaluation of pyrazine esters. Published August 08, 2022.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid.
  • ResearchGate. Crystal Structure of N'(Furan 2 ylmethylene)-4- hydroxybenzohydrazide. Published August 07, 2025.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54106481, Pyrazine-4-carboxylic acid.
  • ResearchGate. Spectral and X-ray Crystallographic Structure Determination of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide. Published August 08, 2025. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE46GD8AzF4cJMA3uGG60F1Ssob4qa5aeTItMuWfWXcwBJP01Uru-W78MxNCdPKGr0Hp_MxNbJ2jxpn7iCgO5-ym8hUF5LOV1YCgb9WAHv1ON1NZ9dvu4st-5gL7Ei5Ey847m66oOEtGwd63Q2FabzmrSoCAfJSdSBm6tmIg9gU6QORPsZ1WwG_Sv1T9jBX91lyffVvMWTkR0bMuWF4gX3tBn0qKs4t7N2Rg-c4H91rgAxCQRulg5wgA3Tkk2dtFohqbdf1TlJ8pQPQpHmQC19p1IIiY4g=
  • PubMed. The crystal structure of an unusual chromophoric dimeric furan. Published March 15, 1988.
  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • The Good Scents Company. 2-pyrazine carboxylic acid, 98-97-5.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Published July 19, 2022.
  • Furan: A Promising Scaffold for Biological Activity. Published January 25, 2024.
  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Published July 19, 2022.
  • MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Published July 12, 2023.
  • PMC. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Published July 19, 2022.
  • Pyrazine and its derivatives- synthesis and activity-a review. Published September 01, 2021.
  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Published December 02, 2025.
  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Abstract.
  • ResearchGate. Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Published November 26, 2021.
  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol.
  • ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Published May 2009.
  • PMC. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Published July 01, 2025.
  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Published May 31, 2023.
  • ChemScene. 865061-50-3 | 3-Formylpyrazine-2-carboxylic acid.

Sources

molecular docking studies of 3-(Furan-2-yl)pyrazine-2-carboxylic acid ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Targeted Molecular Docking Protocol for Antitubercular Drug Discovery

Executive Summary

This technical guide outlines a rigorous molecular docking workflow for 3-(Furan-2-yl)pyrazine-2-carboxylic acid , a promising scaffold in the development of next-generation antitubercular agents. The pyrazine-2-carboxylic acid core mimics the active form of Pyrazinamide (PZA), a first-line tuberculosis drug, while the C3-furan moiety introduces lipophilicity and unique


-stacking vectors. This guide details the cheminformatics profiling, target selection (Mycobacterium tuberculosis InhA), and a self-validating docking protocol designed to ensure high experimental reproducibility and scientific integrity.
Cheminformatics & Ligand Architecture

Before initiating docking, the physicochemical behavior of the ligand must be established to prevent "garbage-in, garbage-out" scenarios.

1.1 Structural Dynamics

The molecule consists of a pyrazine ring substituted at the C2 position with a carboxylic acid and at the C3 position with a furan-2-yl group.

  • Tautomeric States: The carboxylic acid (

    
    ) will exist primarily as the carboxylate anion (
    
    
    
    ) at physiological pH (7.4). However, within hydrophobic enzymatic pockets, the protonated neutral form may be the active species. Protocol: Dock both protonated and deprotonated states.
  • Rotational Entropy: The single bond connecting the pyrazine C3 and furan C2 allows for rotation. The energy barrier is low, but steric clash between the furan oxygen and the pyrazine nitrogen (or the carboxylic acid) will favor planar conformations due to extended conjugation.

1.2 Ligand Preparation Workflow
  • Structure Generation: Generate 3D coordinates from SMILES string.

  • Energy Minimization: Apply the MMFF94 force field to relax bond lengths/angles.

  • Charge Assignment: Calculate Gasteiger-Marsili partial charges.

  • Rotatable Bonds: Define the Pyrazine-Furan bond as rotatable; the Pyrazine-Carboxyl bond should also be rotatable but constrained if intramolecular H-bonding is suspected.

Target Selection: M. tuberculosis InhA

While pyrazine derivatives show activity against various kinases (c-Met, AXL), the structural homology of this ligand to Pyrazinoic Acid (POA) makes Enoyl-ACP Reductase (InhA) the most scientifically grounded target.

  • Rationale: InhA is the target of Isoniazid and Ethionamide. Pyrazinoic acid derivatives bind to InhA, often requiring the NADH cofactor for stable interaction.

  • PDB Selection: 4DRE or 2H7M (Crystal structures of InhA complexed with inhibitors).

  • Resolution Criteria: Choose structures with resolution

    
     Å.
    
Comprehensive Docking Methodology

This section details a self-validating protocol using AutoDock Vina (or equivalent genetic algorithms).

3.1 The Computational Pipeline

The following diagram illustrates the validated workflow for this study.

DockingWorkflow Ligand Ligand: 3-(Furan-2-yl) pyrazine-2-COOH Prep_L Prep: Protonation (pH 7.4) & MMFF94 Min Ligand->Prep_L Target Target: InhA (PDB: 4DRE) Prep_P Prep: Remove H2O Add Polar H Assign Kollman Charges Target->Prep_P Docking Docking Algorithm (Lamarckian GA / Vina) Prep_L->Docking Grid Grid Box Generation Center: Active Site Size: 22x22x22 Å Prep_P->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking) & RMSD Validation Docking->Analysis

Figure 1: End-to-end computational workflow for molecular docking of pyrazine derivatives.

3.2 Protocol Steps
  • Protein Preparation:

    • Remove all crystallographic water molecules (unless bridging waters are conserved in the active site).

    • Retain the NADH cofactor ; it is essential for the binding pocket shape and electrostatics.

    • Add polar hydrogens and merge non-polar hydrogens.

    • Compute Gasteiger charges.

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand of the reference PDB (e.g., 4DRE).

    • Dimensions:

      
       Å. This covers the substrate-binding loop and the hydrophobic pocket where the furan ring is predicted to sit.
      
  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 20.

    • Energy Range: 4 kcal/mol.

3.3 Validation Strategy (Self-Validating System)

To ensure trustworthiness, you must perform a Re-docking Experiment :

  • Extract the native ligand from the PDB complex (4DRE).

  • Dock it back into the prepared protein structure using the parameters above.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be

    
     Å .
    
Data Analysis & Interpretation

Docking results should be filtered not just by binding affinity (kcal/mol), but by specific molecular interactions that define specificity.

4.1 Quantitative Metrics
ParameterThreshold/TargetSignificance
Binding Affinity

kcal/mol
Indicates potential lead compound potency.
RMSD (Cluster)

Å
High convergence of the docking algorithm.
Ligand Efficiency

kcal/mol/heavy atom
Normalizes affinity by molecular size (critical for fragment-based design).
4.2 Interaction Mapping (Pharmacophore)

The 3-(Furan-2-yl)pyrazine-2-carboxylic acid scaffold is expected to bind via three distinct modes:

  • Hydrogen Bonding: The C2-Carboxylic acid forms H-bonds with Tyr158 (catalytic residue) and the 2'-OH of the NADH ribose .

  • 
    -
    
    
    
    Stacking:
    The Pyrazine ring stacks against the nicotinamide ring of NADH.
  • Hydrophobic Packing: The C3-Furan ring occupies the hydrophobic pocket lined by Phe149 and Met199 , displacing water and increasing entropy.

InteractionMap COOH Carboxylic Acid (C2) Tyr158 Tyr158 (H-Bond Donor) COOH->Tyr158 H-Bond (2.8 Å) NADH NADH Cofactor (Ribose OH) COOH->NADH H-Bond Pyrazine Pyrazine Ring (Core) Pyrazine->NADH Pi-Stacking Furan Furan Ring (C3) Phe149 Phe149 (Hydrophobic) Furan->Phe149 Hydrophobic Met199 Met199 (Hydrophobic) Furan->Met199 Hydrophobic

Figure 2: Predicted interaction map of the ligand within the InhA active site.

Conclusion & Next Steps

The molecular docking of 3-(Furan-2-yl)pyrazine-2-carboxylic acid against M. tuberculosis InhA is a high-probability study due to the scaffold's similarity to Pyrazinamide and the lipophilic enhancement provided by the furan ring.

  • Immediate Action: Execute the protocol using PDB ID 4DRE .[1]

  • Secondary Target: If InhA results are poor (

    
     kcal/mol), screen against L,D-transpeptidase 2 (LdtMt2)  (PDB: 5LB1), another validated target for pyrazine derivatives.
    
References
  • Pyrazine-2-carboxylic Acid Derivatives & InhA Docking Zulqurnain, M., et al. (2020).[2][3][4][5] "Synthesis and molecular docking study of pyrazine-2-carboxylic acid derivatives." IOP Conference Series: Materials Science and Engineering.

  • Antitubercular Activity of Pyrazine-Carboxamides Ferreira, M., et al. (2025). "Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents." Indian Journal of Heterocyclic Chemistry.

  • Furan Scaffold Biological Significance Verma, A., et al. (2024). "Furan: A Promising Scaffold for Biological Activity." International Journal of Advanced Biological and Biomedical Research.

  • AutoDock Vina Protocol & Validation Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

solubility profile of 3-(Furan-2-yl)pyrazine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 3-(Furan-2-yl)pyrazine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. By integrating theoretical principles with established experimental methodologies, this document offers researchers, scientists, and drug development professionals a detailed understanding of the factors governing its dissolution in various organic solvents. We will explore the molecule's structural attributes, predict its behavior in different solvent classes, and provide a robust experimental protocol for empirical validation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of pharmaceutical science. For an API to be effective, it must first be absorbed into systemic circulation, a process often limited by its solubility and dissolution rate.[1][2] Poor solubility can lead to low and erratic bioavailability, complicating dose selection and potentially compromising therapeutic efficacy.[1] Furthermore, solubility dictates the feasibility of various manufacturing processes, including crystallization, formulation, and the preparation of stock solutions for in-vitro screening assays.[3][4]

This guide focuses on 3-(Furan-2-yl)pyrazine-2-carboxylic acid, a molecule featuring a confluence of functional groups—a carboxylic acid, a pyrazine ring, and a furan ring—that create a unique and complex solubility profile. Understanding this profile is essential for harnessing its full therapeutic potential.

Physicochemical Characterization of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the behavior of 3-(Furan-2-yl)pyrazine-2-carboxylic acid lies in dissecting its constituent parts and their interplay.

Molecular Structure:

  • Carboxylic Acid Group (-COOH): This is the most dominant functional group influencing solubility. It is highly polar and can act as both a potent hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[5] Its acidic nature (pKa) means its ionization state, and thus solubility, can be dramatically altered by the solvent's properties.[6][7]

  • Pyrazine Ring: This nitrogen-containing heterocycle contributes to the molecule's polarity. The two nitrogen atoms are weakly basic and can act as hydrogen bond acceptors, further enhancing interactions with protic solvents.

  • Furan Ring: This five-membered aromatic ether ring is less polar than the other moieties but contributes to the overall molecular architecture and can participate in weaker van der Waals interactions.

Overall Polarity and Hydrogen Bonding Potential: The combination of these functional groups renders 3-(Furan-2-yl)pyrazine-2-carboxylic acid a distinctly polar molecule. Its capacity for forming strong intermolecular hydrogen bonds is the single most important factor governing its solubility in polar solvents.[8][9][10][11] The presence of multiple hydrogen bond acceptors (two pyrazine nitrogens, two carboxylate oxygens) and a strong donor (carboxylic proton) suggests a high affinity for solvents that can participate in these interactions.

Theoretical Framework: Principles of Solvation

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[12][13] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the forces holding the solute molecules together in the crystal lattice and the forces holding the solvent molecules together.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound, as they can effectively solvate both the carboxylic acid and pyrazine functionalities through strong hydrogen bonds.[9]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[13] They can effectively solvate the carboxylic acid proton but cannot donate a hydrogen bond to the pyrazine nitrogens or carbonyl oxygen. Solubility is therefore expected to be good, but perhaps not as high as in protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds.[12] The energy required to break the strong intermolecular hydrogen bonds within the crystal lattice of 3-(Furan-2-yl)pyrazine-2-carboxylic acid is not compensated by the weak van der Waals interactions with these solvents. Consequently, solubility is predicted to be very low.[14][15]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, empirical measurement is essential. The shake-flask method is widely regarded as the gold-standard for determining thermodynamic equilibrium solubility.[3][6][16] It is a robust and reliable technique when performed with care.

Step-by-Step Methodology
  • Preparation of Solvent Media: Prepare a panel of selected organic solvents. Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference during analysis.

  • Addition of Solute: Add an excess amount of solid 3-(Furan-2-yl)pyrazine-2-carboxylic acid to a known volume of each solvent in separate, tightly sealed glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[17]

  • Equilibration: Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[16][17] A preliminary time-to-equilibrium study is recommended to confirm the necessary duration.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm or smaller syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved particulates.[3][17]

  • Sample Dilution: If necessary, accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[18][19] Construct a calibration curve using standards of known concentration to ensure accurate quantification.[3]

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Workflow Visualization

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Settle excess solid B->C D Filter supernatant (e.g., 0.45 µm syringe filter) C->D Careful sampling E Dilute filtrate (if necessary) D->E F Quantify concentration (HPLC or UV-Vis) E->F G G F->G Report as mg/mL or mol/L

Caption: Workflow for the Shake-Flask Solubility Assay.

Predicted Solubility Profile and Mechanistic Analysis

Based on the physicochemical properties and theoretical principles discussed, the following solubility profile for 3-(Furan-2-yl)pyrazine-2-carboxylic acid is predicted.

Table 1: Predicted Solubility of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid in Common Organic Solvents

SolventSolvent ClassKey PropertiesPredicted SolubilityRationale for Interaction
Methanol Polar ProticH-bond donor & acceptorHigh Strong H-bonding with -COOH and pyrazine N.
Ethanol Polar ProticH-bond donor & acceptorHigh Similar to methanol, strong H-bonding capacity.[5]
DMSO Polar AproticH-bond acceptor, high polarityHigh Strong H-bond acceptor for -COOH proton; strong dipole interactions.[12]
DMF Polar AproticH-bond acceptor, high polarityModerate to High Good H-bond acceptor and polar interactions.
Acetonitrile Polar AproticH-bond acceptor, moderate polarityModerate Can accept H-bonds from -COOH; dipole interactions.
Ethyl Acetate Moderately PolarH-bond acceptor (weak)Low to Moderate Limited polarity and weak H-bond acceptance.
Dichloromethane Weakly PolarAproticLow Insufficient polarity to disrupt solute-solute H-bonds.
Toluene NonpolarAromaticPoor / Insoluble Polarity mismatch; only weak van der Waals forces.[12]
Hexane NonpolarAliphaticPoor / Insoluble Significant polarity mismatch; unable to solvate polar groups.[13]
Visualization of Solute-Solvent Interactions

The dominant interactions driving solubility can be visualized as follows:

Solute_Solvent_Interactions Solute 3-(Furan-2-yl)pyrazine- 2-carboxylic acid Protic Polar Protic Solvent (e.g., Methanol) Solute->Protic  Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic Solvent (e.g., DMSO) Solute->Aprotic  H-Bond Accepting  Dipole-Dipole Nonpolar Nonpolar Solvent (e.g., Hexane) Solute->Nonpolar  Weak van der Waals (Poor Interaction)

Sources

Coordination Chemistry & Therapeutic Potential of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid (FPCA) , a heteroaromatic ligand with significant potential in both coordination chemistry and medicinal applications. Structurally derived from pyrazinamide—a first-line antitubercular drug—FPCA incorporates a furan moiety at the C3 position, introducing unique steric and electronic properties.

This document details the ligand's synthesis via palladium-catalyzed cross-coupling, its versatile coordination modes with transition metals and lanthanides, and its pharmacophore potential against Mycobacterium tuberculosis. It is designed for researchers requiring actionable protocols and mechanistic insights.

Ligand Architecture & Electronic Properties

Structural Analysis

FPCA features a pyrazine core substituted with a carboxylic acid at C2 and a furan ring at C3. This proximity creates a "crowded" coordination environment, distinguishing it from simple picolinate ligands.

  • Primary Donor Set (N,O-Chelator): The pyrazine nitrogen (N1) and the carboxylate oxygen form a thermodynamically stable 5-membered chelate ring upon deprotonation.

  • Secondary Interaction (Furan O): While the furan oxygen is weakly basic due to aromaticity, it influences the electronic density of the pyrazine ring via resonance (+M effect) and induction (-I effect).

  • Steric Influence: The C3-furan ring imposes steric bulk, potentially forcing a twist in the ligand structure relative to the metal center, which prevents the formation of flat, 2D sheet polymers often seen with unsubstituted pyrazine-2-carboxylates.

Predicted Physicochemical Parameters
ParameterValue (Est.)Significance
pKa (COOH) ~2.9 - 3.2Acidic; readily forms anionic carboxylate for charge balance.
pKa (Pyrazine N) ~0.6Very weakly basic; protonation occurs only at very low pH.
LogP 1.2 - 1.5Moderate lipophilicity; favorable for passive transport across mycobacterial cell walls.
H-Bond Donors 1 (COOH)Critical for supramolecular assembly (dimerization).

Synthetic Pathways[1][2]

The synthesis of FPCA requires precision to avoid decarboxylation. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between a halogenated pyrazine precursor and 2-furylboronic acid.

Synthesis Logic Flow

The following diagram illustrates the critical path from commercial precursors to the purified ligand.

SynthesisPath Figure 1: Synthetic pathway for FPCA via Suzuki-Miyaura coupling. Start 3-Chloropyrazine-2-carboxylate (Methyl/Ethyl Ester) Intermediate Ester Intermediate (Coupled Product) Start->Intermediate Suzuki Coupling (Reflux, 12h) Reagent 2-Furylboronic Acid Reagent->Intermediate Catalyst Pd(PPh3)4 / Na2CO3 Dioxane/H2O Catalyst->Intermediate Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Deprotection Final 3-(Furan-2-yl)pyrazine-2-carboxylic Acid (FPCA) Hydrolysis->Final Acidification (HCl) pH 2-3

Coordination Chemistry: Modes & Metal Interaction

FPCA acts as a versatile building block for Metal-Organic Frameworks (MOFs) and discrete complexes.

Coordination Modes
  • Discrete Chelation (0D): Forms mononuclear complexes

    
     with divalent metals (Cu, Ni, Co). The furan ring provides hydrophobic shielding.
    
  • Bridging Mode (1D/2D): The carboxylate group can bridge two metal centers (syn-anti or syn-syn), while the pyrazine nitrogen coordinates to a third, creating polymeric chains.

  • Lanthanide Antenna: The aromatic pyrazine-furan system possesses a large conjugated

    
    -system, suitable for absorbing UV light and transferring energy to Lanthanide ions (
    
    
    
    ,
    
    
    ), resulting in luminescence.
Visualizing Coordination Logic

Coordination Figure 2: Coordination versatility of FPCA with d-block and f-block elements. Ligand FPCA Ligand Transition Transition Metals (Cu, Co, Ni) Ligand->Transition High Affinity Lanthanide Lanthanides (Eu, Tb) Ligand->Lanthanide Hard-Hard Interaction Chelate N,O-Chelate Ring (Thermodynamic Stability) Transition->Chelate MOF Coordination Polymers (Bridging Carboxylate) Transition->MOF Lanthanide->MOF Lum Antenna Effect (Luminescence) Lanthanide->Lum

Medicinal Applications: Antitubercular Potential[3][4][5][6]

Pyrazine-2-carboxylic acid derivatives are pharmacophores of Pyrazinamide (PZA) , a critical drug for treating tuberculosis.

Mechanism of Action Hypothesis

PZA is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA).

  • FPCA Advantage: FPCA is already in the acid form, potentially bypassing PncA resistance (a common resistance mechanism).

  • Lipophilicity: The furan ring increases lipophilicity compared to POA, potentially enhancing passive diffusion across the mycolic acid-rich cell wall of M. tuberculosis.

  • Target: Fatty Acid Synthase I (FAS-I) inhibition.

Biological Pathway

BioPath Figure 3: Hypothetical mechanism of action for FPCA in M. tuberculosis. Drug FPCA (Ligand) CellWall Mycobacterial Cell Wall (Mycolic Acids) Drug->CellWall Passive Diffusion (Enhanced by Furan) Cytoplasm Bacterial Cytoplasm (Acidic pH) CellWall->Cytoplasm Accumulation Target FAS-I Enzyme (Fatty Acid Synthase) Cytoplasm->Target Binding Effect Membrane Disruption & Cell Death Target->Effect Inhibition

[6][7][8]

Experimental Protocols

Protocol A: Synthesis of Ligand (FPCA)

Objective: Synthesize 3-(Furan-2-yl)pyrazine-2-carboxylic acid via Suzuki Coupling.

  • Reagents:

    • Methyl 3-chloropyrazine-2-carboxylate (1.0 eq)

    • 2-Furylboronic acid (1.2 eq)

    • 
       (5 mol%)
      
    • 
       (2.0 eq, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane.[1][2]

  • Procedure:

    • Degassing: Charge a Schlenk flask with the halide, boronic acid, and catalyst. Evacuate and backfill with

      
       (3 cycles).
      
    • Addition: Add degassed dioxane and aqueous carbonate base via syringe.

    • Reaction: Heat to reflux (

      
      ) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).
      
    • Workup: Cool, filter through Celite to remove Pd black. Concentrate filtrate.

    • Hydrolysis: Dissolve the crude ester in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours.

    • Isolation: Acidify with 1M HCl to pH 2. The precipitate (FPCA) is filtered, washed with cold water, and recrystallized from Ethanol.

    • Validation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       NMR (DMSO-
      
      
      
      ) should show furan protons (approx.
      
      
      6.6, 7.2, 7.[3]9) and pyrazine protons. IR should show C=O stretch ~1700
      
      
      .
Protocol B: Synthesis of Cu(II) Complex

Objective: Create


 for structural analysis.
  • Reagents: FPCA (2.0 mmol),

    
     (1.0 mmol).
    
  • Procedure:

    • Dissolve FPCA in hot Ethanol (20 mL).

    • Dissolve Copper salt in Water (5 mL).

    • Add metal solution to ligand solution dropwise with stirring.

    • Adjust pH to ~6.0 using dilute NaOH if necessary to ensure deprotonation.

    • Reflux for 2 hours.

    • Slow evaporation at room temperature yields blue/green crystals suitable for X-ray diffraction.

References

  • Structure-Activity Relationships of Pyrazine Derivatives: Doležal, M., et al. "Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives." European Journal of Medicinal Chemistry, 2010.

  • Suzuki Coupling Methodology for Heterocycles: Hie, L., et al.[4] "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses, 2016.

  • Coordination Modes of Pyrazine Carboxylates: Gryz, M., et al.[5] "New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study."[6][7] Molecules, 2022.[2][7][8]

  • Antitubercular Mechanism of Pyrazinoic Acid: Zhang, Y., et al. "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum, 2014.

  • Furan-Substituted Biological Activity: Lipeeva, A., et al.[8] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 2022.[2][7][8]

Sources

Methodological & Application

Protocol: Synthesis and Application of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid Ligand in MOF Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ligand 3-(Furan-2-yl)pyrazine-2-carboxylic acid (FPCA) represents a specialized class of hetero-biaryl linkers for Metal-Organic Frameworks (MOFs). Unlike simple pyrazine-2,3-dicarboxylic acid, the FPCA ligand introduces a monodentate furan pendant at the 3-position.

Why this matters:

  • Steric Control: The furan ring breaks the symmetry of the pyrazine core, preventing the formation of overly dense, non-porous coordination polymers often seen with small linkers.

  • Electronic Modulation: The electron-rich furan ring introduces a dipole and potential

    
    -
    
    
    
    interaction sites within the pore, enhancing selectivity for quadrupolar gases like CO
    
    
    .
  • Coordination Geometry: The primary binding pocket is the N,O-chelate (pyrazine N1 + carboxylate O). The furan oxygen is generally too distal for chelation to the same metal center but can act as a weak hydrogen bond acceptor, stabilizing the secondary building unit (SBU).

Part 1: Ligand Synthesis Protocol

Rationale: This ligand is not a commodity chemical. High-purity synthesis is required to prevent monodentate defects in the final MOF crystal. We utilize a Suzuki-Miyaura Cross-Coupling approach for its tolerance to the ester functionality.

Reagents & Materials
  • Precursor A: Methyl 3-chloropyrazine-2-carboxylate (CAS: 27825-20-3)

  • Precursor B: 2-Furylboronic acid (CAS: 13331-23-2)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis) or Pd
    
    
    (dba)
    
    
    with SPhos (for higher turnover).
  • Base: K

    
    CO
    
    
    
    (anhydrous).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Synthesis
Phase A: Cross-Coupling
  • Inerting: Charge a 3-neck round bottom flask with Methyl 3-chloropyrazine-2-carboxylate (10 mmol, 1.72 g), 2-Furylboronic acid (12 mmol, 1.34 g), and K

    
    CO
    
    
    
    (30 mmol, 4.14 g).
  • Solvation: Add degassed 1,4-Dioxane (40 mL) and deionized water (10 mL). Sparge with Argon for 20 minutes.

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (5 mol%, 0.58 g) quickly under Argon flow.
  • Reflux: Heat to 90°C for 16 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (methyl ester) is less polar than the starting chloride.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Concentrate filtrate. Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
Phase B: Hydrolysis to Acid (FPCA)
  • Saponification: Dissolve the purified ester (from Phase A) in THF:MeOH (1:1, 20 mL).

  • Activation: Add LiOH (2M aqueous solution, 5 eq). Stir at RT for 4 hours . Note: Avoid reflux to prevent decarboxylation of the pyrazine ring.

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3. The product, 3-(Furan-2-yl)pyrazine-2-carboxylic acid , will precipitate as an off-white solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 50°C.

Synthesis Workflow Diagram

LigandSynthesis Start Precursors: Me-3-Cl-Pyrazine-2-COO + 2-Furylboronic Acid Suzuki Suzuki Coupling Pd(PPh3)4, K2CO3 90°C, 16h Start->Suzuki Inert Atm Ester Intermediate: Methyl 3-(furan-2-yl) pyrazine-2-carboxylate Suzuki->Ester Purification Hydrolysis Hydrolysis LiOH, THF/MeOH Acidify to pH 2 Ester->Hydrolysis Saponification Final Target Ligand: 3-(Furan-2-yl)pyrazine -2-carboxylic acid Hydrolysis->Final Precipitation

Caption: Step-wise chemical synthesis of the FPCA ligand ensuring high purity for MOF growth.

Part 2: MOF Synthesis Protocols

Protocol A: Solvothermal Synthesis of Cu-FPCA (Gas Sorption)

Target Structure: A 2D or 3D paddlewheel framework utilizing the N,O-chelation mode.

Reagents:

  • Ligand: FPCA (0.1 mmol, 19 mg)

  • Metal Salt: Cu(NO

    
    )
    
    
    
    ·2.5H
    
    
    O (0.1 mmol, 23 mg)
  • Solvent System: DMF : Ethanol : H

    
    O (2:1:1 v/v)
    

Procedure:

  • Dissolution: Dissolve FPCA in the solvent mixture (4 mL) in a 20 mL scintillation vial. Sonicate until clear.

  • Metal Addition: Add the copper salt. The solution will turn light blue.

  • Acid Modulation (Critical): Add 2 drops of HBF

    
      or Acetic Acid .
    
    • Expert Insight: The furan ring adds steric bulk. Acid modulation slows nucleation, allowing the ligands to orient correctly around the metal nodes before precipitation occurs, yielding single crystals rather than microcrystalline powder.

  • Crystallization: Seal the vial in a Teflon-lined autoclave (or tightly capped if using thick-walled glass). Heat at 85°C for 48 hours.[1]

  • Cooling: Cool to RT at a rate of 5°C/hour.

  • Harvesting: Blue block crystals should form. Wash with DMF, then exchange with Ethanol for 3 days (refreshing solvent daily) to activate.

Protocol B: Hydrothermal Synthesis of Zn-FPCA (Luminescence)

Target Structure: Zn(II) d


 centers often form luminescent frameworks. The furan ring acts as an antenna chromophore.

Reagents:

  • Ligand: FPCA (0.2 mmol)

  • Metal Salt: Zn(OAc)

    
    ·2H
    
    
    
    O (0.2 mmol)
  • Solvent: H

    
    O (10 mL) adjusted to pH 6 with NaOH.
    

Procedure:

  • Mixing: Mix ligand and metal salt in water. The ligand will not fully dissolve initially.

  • pH Adjustment: Dropwise add 0.1M NaOH until the solution clears (formation of soluble Na-FPCA salt in situ).

  • Reaction: Transfer to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours.

  • Result: Colorless prism crystals. These are likely to be dense coordination polymers suitable for optical studies rather than porosity.

MOF Synthesis & Activation Workflow

MOFSynthesis Mix 1. Solvation Ligand + Metal Salt (DMF/EtOH/H2O) Mod 2. Modulation Add HBF4 or AcOH (Control Nucleation) Mix->Mod Heat 3. Solvothermal Growth 85-120°C, 48-72h (Autoclave) Mod->Heat Wash 4. Solvent Exchange Soak in EtOH (3 days) Remove DMF Heat->Wash Harvest Crystals Activate 5. Thermal Activation Vacuum, 100°C Remove Pore Solvent Wash->Activate

Caption: Optimized workflow for synthesizing and activating FPCA-based MOFs.

Part 3: Characterization & Data Interpretation

TechniquePurposeExpected Feature for FPCA-MOF
SC-XRD Structure DeterminationConfirm N,O-chelation mode. Verify if furan oxygen participates in weak bonding or points into the pore.
PXRD Phase PuritySharp peaks indicating crystallinity. Broad humps indicate amorphous impurity (failed modulation).
TGA Thermal StabilityWeight loss <100°C (Solvent). Plateau until ~250-300°C (Framework stable). Furan decomposition usually begins >300°C.
FT-IR Ligand CoordinationShift in C=O stretch (from ~1700 cm

in free acid to ~1600 cm

in MOF). Appearance of M-N bands <600 cm

.
Gas Sorption Porosity (BET)Type I isotherm for microporous. Hysteresis indicates mesopores or flexible framework (breathing effect due to furan rotation).
Coordination Mode Diagram

The diagram below illustrates the expected coordination environment. The Pyrazine N and Carboxylate O form a stable 5-membered ring with the metal.

Coordination cluster_Ligand FPCA Ligand Metal M(II) N_Py N (Pyrazine) N_Py->Metal Coordination Furan Furan Ring (Pendant) O_Carb O (Carboxyl) O_Carb->Metal Coordination

Caption: The "Pocket" Chelation mode: Metal is anchored by Pyrazine-N and Carboxylate-O.

Part 4: Troubleshooting & Optimization

  • Problem: Amorphous Powder instead of Crystals.

    • Cause: Reaction kinetics too fast.

    • Solution: Increase acid modulator concentration (Acetic acid) or lower temperature to 75°C.

  • Problem: Low Surface Area (BET).

    • Cause: Pore collapse during activation or trapped DMF.

    • Solution: Use Supercritical CO

      
       drying  instead of thermal vacuum drying. The furan ring renders the pore somewhat hydrophobic; ensure thorough exchange with volatile ethanol before drying.
      
  • Problem: Ligand Decomposition.

    • Cause: Solvothermal temp >140°C.

    • Solution: Furan rings are sensitive to oxidative stress at high temps. Keep reaction <120°C and strictly anaerobic (Argon purge) if darkening occurs.

References

  • Suzuki Coupling Methodology: Littke, A. F., & Fu, G. C. (2000).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Pyrazine-Carboxylate MOFs: Tiliakos, A., et al. (2009). Pyrazine-2,3-dicarboxylic acid as a building block for the synthesis of coordination polymers. Polyhedron. Link

  • Furan-Functionalized Linkers: Zhang, Z., et al. (2018). Functionalized MOFs for CO2 Capture. Coordination Chemistry Reviews. Link

  • Solvothermal Synthesis Protocols: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. Link

  • Acid Modulation Technique: Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks. Chemistry – A European Journal. Link

Sources

scale-up procedures for 3-(Furan-2-yl)pyrazine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Production of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest as a building block in pharmaceutical and materials science. We present a robust and scalable four-step synthetic route commencing from commercially available 2,3-dichloropyrazine. The key transformation involves a strategically implemented Liebeskind-Srogl cross-coupling reaction to construct the core furan-pyrazine scaffold. This guide is intended for researchers, chemists, and process development professionals, offering detailed protocols, explanations of chemical principles, safety considerations, and process flow diagrams to facilitate a successful transition from laboratory to pilot-scale production.

Introduction and Strategic Overview

3-(Furan-2-yl)pyrazine-2-carboxylic acid is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The pyrazine ring is a common motif in pharmacologically active compounds, while the furan moiety can participate in various chemical transformations and modulate biological activity.[1] The inherent electron-deficient nature of the pyrazine ring presents unique challenges for its selective functionalization, often requiring specialized synthetic methodologies.[2][3]

Direct synthesis methods can be low-yielding or not amenable to large-scale production. Therefore, a robust, scalable, and convergent strategy is paramount. This guide details a process centered around a key Liebeskind-Srogl cross-coupling reaction. This palladium-catalyzed, copper-mediated reaction is particularly well-suited for this target as it allows for the efficient coupling of a pyrazine thioether with a boronic acid under relatively mild conditions, demonstrating broad functional group tolerance and high yields.[3][4]

The selected four-step synthetic pathway is outlined below:

  • Selective Monomethoxylation: Synthesis of 3-chloro-2-methoxypyrazine from 2,3-dichloropyrazine.

  • Thioether Formation: Conversion of 3-chloro-2-methoxypyrazine to 3-(methylthio)-2-methoxypyrazine.

  • Liebeskind-Srogl C-C Coupling: Palladium/copper-catalyzed reaction with 2-furanboronic acid to form 3-(furan-2-yl)-2-methoxypyrazine.

  • Oxidation & Hydrolysis: Conversion of the methoxy intermediate to the final carboxylic acid product.

This route was selected for its reliance on commercially available starting materials, well-understood reaction classes, and conditions that are adaptable to standard pilot plant equipment.

Process Chemistry and Scale-Up Protocols

Health and Safety Precautions

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, is mandatory.[5] An eyewash station and safety shower must be readily accessible.[6] Before beginning any procedure, a thorough risk assessment should be performed, and the Safety Data Sheet (SDS) for each reagent must be reviewed.

  • 2,3-Dichloropyrazine: Irritant. Handle with care.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Sodium Thiomethoxide: Corrosive, toxic, and carries a strong stench. Handle with extreme care in a well-ventilated hood.

  • Organometallic Catalysts (Palladium/Copper): Toxic. Avoid inhalation of dust.

  • Solvents (THF, DMF): Flammable and/or irritants. Use in a well-ventilated area away from ignition sources.

Diagram of the Synthetic Pathway

Synthetic_Pathway A 2,3-Dichloropyrazine B 3-Chloro-2-methoxypyrazine A->B Step 1: Selective Methoxylation C 3-(Methylthio)-2-methoxypyrazine B->C Step 2: Thioether Formation D 3-(Furan-2-yl)-2-methoxypyrazine C->D Step 3: Liebeskind-Srogl Coupling E 3-(Furan-2-yl)pyrazine-2-carboxylic Acid D->E Step 4: Oxidation & Hydrolysis reagent1 1. NaOMe 2. MeOH, 0°C to RT reagent2 1. NaSMe 2. DMF, 80°C reagent3 1. 2-Furanboronic Acid 2. Pd(PPh3)4, CuTC 3. THF, Reflux reagent4 1. KMnO4, H2O/Acetone 2. Acidic Workup

Caption: Overall synthetic route for 3-(Furan-2-yl)pyrazine-2-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-methoxypyrazine (Intermediate I)

  • Principle: This step involves a nucleophilic aromatic substitution. The two chlorine atoms on the pyrazine ring have different reactivities. By controlling the temperature, one equivalent of sodium methoxide can selectively displace the more reactive chlorine atom.

  • Reagents & Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    2,3-Dichloropyrazine 148.98 100.0 g 0.671
    Sodium Methoxide (NaOMe) 54.02 36.2 g 0.671

    | Methanol (MeOH), anhydrous | 32.04 | 1.0 L | - |

  • Procedure:

    • Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

    • Charge the flask with 2,3-dichloropyrazine (100.0 g) and anhydrous methanol (1.0 L).

    • Stir the mixture to dissolve the solid and cool the solution to 0-5 °C using an ice bath.

    • Under a nitrogen atmosphere, add sodium methoxide (36.2 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

    • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, carefully quench the mixture by adding water (500 mL).

    • Reduce the volume of the solvent by approximately 70% using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 300 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by vacuum distillation or recrystallization from hexanes to afford 3-chloro-2-methoxypyrazine as a solid.

  • Expected Outcome: 85-95 g (88-98% yield) of a white to off-white solid.

Protocol 2: Synthesis of 3-(Methylthio)-2-methoxypyrazine (Intermediate II)

  • Principle: The remaining chlorine atom is displaced by sodium thiomethoxide in a second nucleophilic aromatic substitution. A polar aprotic solvent like DMF is used to facilitate this reaction at an elevated temperature.

  • Reagents & Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    3-Chloro-2-methoxypyrazine 144.56 85.0 g 0.588
    Sodium Thiomethoxide (NaSMe) 70.09 45.3 g 0.647

    | N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - |

  • Procedure:

    • In a 1 L flask equipped as described above, dissolve 3-chloro-2-methoxypyrazine (85.0 g) in DMF (500 mL).

    • Add sodium thiomethoxide (45.3 g) portion-wise at room temperature.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

    • IPC: Monitor the reaction by TLC or GC.

    • After completion, cool the mixture to room temperature and pour it into ice-water (1.5 L).

    • Extract the product with ethyl acetate (3 x 400 mL).

    • Combine the organic layers, wash with water (3 x 200 mL) to remove DMF, followed by brine (200 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) provides pure 3-(methylthio)-2-methoxypyrazine.

  • Expected Outcome: 75-85 g (82-92% yield) of a pale yellow oil or low-melting solid.

Protocol 3: Liebeskind-Srogl Coupling to form 3-(Furan-2-yl)-2-methoxypyrazine (Intermediate III)

  • Principle: This is the key C-C bond-forming step. A palladium(0) catalyst facilitates the oxidative addition into the C-S bond, assisted by a stoichiometric amount of a copper(I) carboxylate. Transmetalation with the furanboronic acid and subsequent reductive elimination yields the desired coupled product.[4][7]

  • Reagents & Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    3-(Methylthio)-2-methoxypyrazine 156.20 75.0 g 0.480
    2-Furanboronic Acid 111.92 64.3 g 0.576
    Tetrakis(triphenylphosphine)palladium(0) 1155.56 13.9 g 0.012 (2.5 mol%)
    Copper(I) Thiophene-2-carboxylate (CuTC) 190.72 100.8 g 0.528

    | Tetrahydrofuran (THF), anhydrous | 72.11 | 1.5 L | - |

  • Procedure:

    • Charge a 3 L flask with 3-(methylthio)-2-methoxypyrazine (75.0 g), 2-furanboronic acid (64.3 g), and CuTC (100.8 g).

    • Place the flask under a nitrogen atmosphere.

    • Add anhydrous THF (1.5 L) via cannula, followed by tetrakis(triphenylphosphine)palladium(0) (13.9 g).

    • Heat the mixture to reflux (approx. 66 °C) and maintain for 8-12 hours, shielding the reaction from light.

    • IPC: Monitor the disappearance of the pyrazine thioether by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove insoluble copper and palladium residues. Wash the pad with THF (200 mL).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (800 mL) and wash with saturated aqueous ammonium chloride (2 x 300 mL) and then brine (300 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Expected Outcome: 65-75 g (77-88% yield) of a solid.

Protocol 4: Synthesis of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid (Final Product)

  • Principle: This final step involves the oxidative cleavage of the methoxy group to a carboxylic acid. A strong oxidant like potassium permanganate is effective for converting an alkoxy group on an electron-deficient ring to a carboxyl group. The reaction is followed by an acidic workup to protonate the carboxylate salt.[8]

  • Reagents & Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    3-(Furan-2-yl)-2-methoxypyrazine 176.17 65.0 g 0.369
    Potassium Permanganate (KMnO₄) 158.03 116.6 g 0.738
    Acetone 58.08 1.0 L -
    Water 18.02 1.0 L -

    | Hydrochloric Acid (HCl), 6M | 36.46 | As needed | - |

  • Procedure:

    • In a 5 L flask, dissolve 3-(furan-2-yl)-2-methoxypyrazine (65.0 g) in a mixture of acetone (1.0 L) and water (1.0 L).

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of potassium permanganate (116.6 g) in water (1.0 L).

    • Add the KMnO₄ solution dropwise to the pyrazine solution over 2-3 hours, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • IPC: Monitor by TLC or LC-MS for the consumption of starting material.

    • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

    • Filter the mixture through a Celite® pad to remove the MnO₂. Wash the pad thoroughly with water (500 mL).

    • Combine the filtrates and reduce the volume by rotary evaporation to remove the acetone.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6M HCl. A precipitate will form.

    • Stir the slurry in the ice bath for 1 hour, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 100 mL).

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Expected Outcome: 55-63 g (78-88% yield) of 3-(Furan-2-yl)pyrazine-2-carboxylic acid as a crystalline solid.

Process Workflow Visualization

G cluster_prep Preparation & Staging cluster_synthesis Synthesis Core cluster_downstream Downstream Processing RM_Staging Raw Material Staging & QC Reactor_Prep Reactor Preparation (Clean, Dry, Inert) RM_Staging->Reactor_Prep Step1 Step 1: Methoxylation 2,3-Dichloropyrazine + NaOMe Reactor_Prep->Step1 Step2 Step 2: Thioether Formation Intermediate I + NaSMe Step1->Step2 Workup & Purification Step3 Step 3: Coupling Intermediate II + Furanboronic Acid Step2->Step3 Workup & Purification Step4 Step 4: Oxidation Intermediate III + KMnO4 Step3->Step4 Workup & Purification Workup Quenching & Workup Step4->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Drying Vacuum Drying Purification->Drying Final_QC Final Product QC (HPLC, NMR, MS) Drying->Final_QC Packaging Packaging & Labeling Final_QC->Packaging

Caption: High-level process workflow for the production of the target compound.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Furoic Acid, 98%.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 2-Furoic acid.
  • Fisher Scientific. (2009, February 17). SAFETY DATA SHEET - 2,3-Pyrazinedicarboxylic anhydride.
  • Santa Cruz Biotechnology. 2-Furoic acid - Material Safety Data Sheet.
  • ChemicalBook. (2026, January 31). 2-Furoic acid - Safety Data Sheet.
  • Combs, A. P., et al. Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions.
  • Loba Chemie. (2018, July 11). 2,3-PYRAZINEDICARBOXYLIC ANHYDRIDE MSDS.
  • CDH Fine Chemical. 2-FUROIC ACID CAS No 88-14-2 MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. 2,3-Pyrazinedicarboxylic anhydride 97.
  • Nikishkin, N. I., & O'Sullivan, S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3793-3806.
  • Liebeskind–Srogl coupling. In Wikipedia.
  • G. L. C. (2025, August 6). Advances in the directed metallation of azines and diazines.
  • Heyl, F. W., & Herr, M. E. (1955). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.775; Vol. 29, p.89. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3118.
  • Unlock Chemystery. (2020, April 12). Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction! [Video]. YouTube. Available at: [Link]

Sources

Application Note: A Practical Guide to Thin Layer Chromatography (TLC) of Furan and Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed framework for the successful separation and analysis of furan and pyrazine derivatives using thin layer chromatography (TLC). Moving beyond a simple recitation of steps, this document delves into the fundamental principles governing the selection of stationary phases, the strategic optimization of mobile phase composition, and the effective application of visualization techniques. The protocols and insights provided are tailored for researchers, chemists, and quality control specialists working in the pharmaceutical, flavor, and fragrance industries, where these heterocyclic motifs are of significant interest.

Introduction: The Chromatographic Challenge of Furan and Pyrazine Scaffolds

Furan and pyrazine rings are privileged structures in medicinal chemistry and are cornerstone components of flavor and aroma profiles. Their analysis is critical for reaction monitoring, purity assessment, and starting material verification.[1][2] Thin layer chromatography (TLC) offers a rapid, cost-effective, and versatile platform for these qualitative analyses.[1][3]

However, the subtle differences in polarity among various substituted furans and pyrazines can present a separation challenge. This guide provides the strategic knowledge to overcome these challenges, transforming TLC from a routine task into a powerful analytical tool.

Part 1: The Stationary Phase - The Foundation of Separation

The choice of the stationary phase is the first critical decision in developing a TLC method. It dictates the primary mechanism of interaction and, therefore, the selectivity of the separation.[3]

Primary Recommendation: Silica Gel 60 F₂₅₄

For over 80% of TLC applications, particularly for heterocyclic compounds like furans and pyrazines, silica gel is the stationary phase of choice.[3][4]

  • Mechanism of Action: Silica gel is a highly polar adsorbent.[5] Its surface is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. Separation occurs based on the principle of adsorption chromatography; more polar analytes interact more strongly with the stationary phase and thus travel a shorter distance up the plate (lower Retention Factor, Rf).[6][7] The polarity of furan and pyrazine derivatives is dictated by the nature and position of their substituents.

  • The F₂₅₄ Advantage: The "F₂₅₄" designation indicates that the plate is impregnated with a fluorescent indicator that glows green under short-wave UV light (254 nm).[8][9] Since furan and pyrazine rings are aromatic and absorb UV light, they will quench this fluorescence and appear as dark spots against a bright green background.[8][9][10] This provides a simple, non-destructive method of visualization.[9]

Alternative Stationary Phases: When to Deviate from Silica

While silica gel is the standard, certain situations may call for alternatives.

  • Alumina (Al₂O₃): Like silica, alumina is a polar adsorbent. It is available in acidic, neutral, and basic forms, which can be advantageous.[4][11] For highly basic pyrazine derivatives that may exhibit strong, irreversible binding or "streaking" on acidic silica gel, neutral or basic alumina can provide superior spot shape and separation.[4][6]

  • Reversed-Phase (RP-TLC): Plates such as C18-bonded silica are non-polar. Here, the separation mechanism is inverted: a polar mobile phase is used, and non-polar compounds are retained more strongly.[3][11] This is an excellent problem-solving tool for compounds that are either too non-polar (Rf ≈ 1) or too polar (Rf ≈ 0) to be effectively separated on standard silica gel.[4]

Part 2: The Mobile Phase - The Engine of Separation

The mobile phase, or eluent, is the solvent or solvent mixture that moves up the plate via capillary action, carrying the analytes with it. Optimizing the mobile phase is crucial for achieving good separation.

Core Principle: Polarity and Eluting Power

In normal-phase TLC (with a polar stationary phase like silica), the eluting power of the mobile phase increases with its polarity.[12]

  • A less polar mobile phase will result in lower Rf values for all components.

  • A more polar mobile phase will result in higher Rf values.[7][13]

The goal is to find a solvent system where the Rf values of the compounds of interest are well-distributed, ideally between 0.2 and 0.8.[2]

Recommended Solvent Systems

The following table provides empirically validated starting points for developing a separation method for furan and pyrazine compounds. The choice depends on the expected polarity of the analytes.

Compound PolarityRecommended Solvent SystemStarting Ratio (v/v)Optimization Notes
Low Polarity Hexane / Ethyl Acetate (EtOAc)9:1Increase EtOAc for higher Rf. A classic system for many organic compounds.[2][3][14]
Toluene / Acetone9:1Good for aromatic compounds; offers different selectivity than EtOAc.[3]
Medium Polarity Hexane / Ethyl Acetate (EtOAc)7:3 or 1:1The workhorse system for compounds with moderate polarity.[14]
Dichloromethane (DCM) / Methanol (MeOH)98:2 or 95:5DCM is more polar than hexane, providing stronger elution.[14]
High Polarity Ethyl Acetate (EtOAc) / Methanol (MeOH)95:5For highly polar substrates like those with hydroxyl or carboxyl groups.
Basic Pyrazines Hexane / EtOAc + 0.5% Triethylamine (Et₃N) 1:1The basic additive neutralizes acidic sites on the silica, preventing streaking.[15]
DCM / MeOH + 0.5% Ammonium Hydroxide (NH₄OH) 9:1An alternative basic modifier system.[15]
Logical Workflow for Mobile Phase Optimization

A systematic approach is key to efficiently finding the optimal mobile phase. The following workflow illustrates the decision-making process.

G start Start: Select Initial System (e.g., 7:3 Hexane/EtOAc) run_tlc Run TLC Plate start->run_tlc observe Observe R(f) Values run_tlc->observe rf_low R(f) is too low (<0.2) observe->rf_low Low rf_high R(f) is too high (>0.8) observe->rf_high High streaking Spots are Streaking? observe->streaking Good increase_pol Increase Mobile Phase Polarity (e.g., Increase %EtOAc) rf_low->increase_pol decrease_pol Decrease Mobile Phase Polarity (e.g., Decrease %EtOAc) rf_high->decrease_pol rf_good Good Separation (0.2 < R(f) < 0.8) end_good Protocol Optimized rf_good->end_good streaking->rf_good No add_base Add Basic Modifier (e.g., 0.5% Et3N) streaking->add_base Yes (Pyrazines) increase_pol->run_tlc decrease_pol->run_tlc add_base->run_tlc end_bad Re-evaluate Stationary Phase or Solvent System

Caption: Workflow for mobile phase optimization in normal-phase TLC.

Part 3: Visualization - Making Compounds Visible

Once the chromatogram is developed, the separated spots must be visualized. Furan and pyrazine compounds are typically colorless unless they possess a chromophore.

Visualization MethodPrincipleTarget AnalytesAppearance
UV Light (254 nm) Fluorescence quenching by UV-active compounds.[8][9]Aromatic and conjugated systems (most furans and pyrazines).Dark spots on a green fluorescent background.
Iodine (I₂) Vapor Adsorption of iodine onto organic compounds.[10]General purpose, good for unsaturated and aromatic compounds.[8][10]Brown or yellow-brown spots on a tan background (spots fade over time).[8][16]
Potassium Permanganate (KMnO₄) Oxidation of functional groups.Compounds with double bonds, alcohols, aldehydes (furan ring can be oxidized).Yellow-brown spots on a purple background.[9][16]
p-Anisaldehyde Stain Chemical reaction, often acid-catalyzed, followed by heating.Excellent general stain for nucleophiles, aldehydes, ketones.[9][10]Varies; often yields vibrant purple, blue, or red spots.
Dragendorff's Reagent Precipitation with bismuth-potassium iodide complex.Nitrogen-containing compounds, especially alkaloids.[16]Orange or orange-red spots on a yellow background. Ideal for pyrazines.

Part 4: Detailed Experimental Protocols

Adherence to a consistent protocol is essential for reproducibility.

Protocol 1: Plate Preparation and Sample Application
  • Handle the Plate Carefully: Hold the TLC plate only by the edges to avoid contaminating the surface with oils from your skin.

  • Draw the Origin: Using a soft pencil and a ruler, gently draw a thin line approximately 1 cm from the bottom of the plate. This is the origin line.

  • Prepare Sample: Dissolve a small amount of your sample (1-2 mg) in a minimal amount of a volatile solvent (e.g., DCM, EtOAc).

  • Spot the Plate: Use a glass capillary tube to draw up a small amount of the sample solution. Gently and briefly touch the end of the capillary tube to the origin line on the plate. Aim for a spot that is 1-2 mm in diameter. Allow the solvent to fully evaporate.

Protocol 2: Chromatogram Development
  • Prepare the Chamber: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to line one wall, ensuring it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapor, which improves resolution.[3]

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the origin line is above the level of the solvent. Seal the chamber.

  • Elute: Allow the solvent front to travel up the plate via capillary action. Do not disturb the chamber during this process.

  • Mark the Front: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Dry the Plate: Allow all the solvent to evaporate from the plate in a fume hood.

Protocol 3: Visualization and Rf Calculation
  • UV Visualization: Place the dried plate under a UV lamp and view at 254 nm.[8] With a pencil, lightly circle any dark spots observed.

  • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine.[10] Remove the plate once brown spots appear. Circle them with a pencil as they will fade.[8]

  • Chemical Staining: Dip the plate quickly and evenly into the stain solution or spray it with an atomizer. Use a heat gun to gently warm the plate until colored spots develop.

  • Calculate Rf: The Retention Factor (Rf) is a ratio that quantifies the movement of a spot.[7]

    • Formula: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front).[17]

    • Measure the distances with a ruler. The Rf value is a decimal between 0 and 1.[17]

G cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare Plate (Draw Origin) prep_sample 2. Prepare Sample (Dissolve in Solvent) prep_plate->prep_sample spot_plate 3. Spot Sample on Origin prep_sample->spot_plate prep_chamber 4. Prepare Chamber (Solvent + Filter Paper) place_plate 5. Place Plate in Chamber prep_chamber->place_plate elute 6. Elute until Solvent Front Nears Top place_plate->elute mark_front 7. Remove & Mark Solvent Front dry_plate 8. Dry Plate mark_front->dry_plate visualize 9. Visualize (UV, Stain) dry_plate->visualize calculate_rf 10. Calculate R(f) visualize->calculate_rf

Caption: Standard experimental workflow for Thin Layer Chromatography.

Part 5: Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Spots are Streaked Sample is too concentrated; compound is highly polar/acidic/basic; sample insoluble in mobile phase.Dilute the sample; add a modifier to the mobile phase (e.g., acetic acid for acids, triethylamine for bases); re-spot using a solvent in which the sample is more soluble.
Rf values are too high Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).[3]
Rf values are too low Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[3]
No spots are visible Compound is not UV active; stain is not suitable; sample is too dilute.Try a different visualization method (iodine or a chemical stain); spot a more concentrated sample.
Spots are diffuse/wide Spotting technique was poor (spot too large); chamber was not saturated.Apply smaller, more concentrated spots; ensure the developing chamber is properly saturated with solvent vapor before eluting.

References

  • Practical Aspects of Modern TLC.
  • Tips & Tricks for Thin-Layer Chrom
  • TLC Visualiz
  • TLC Fundamentals – Stationary & mobile phase choice. Interchim.
  • Stationary Phases for Modern Thin-Layer Chromatography.
  • Thin Layer Chrom
  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
  • TLC Visualiz
  • Thin Layer Chromatography Visualiz
  • Visualizing TLC Pl
  • Visualizing TLC Plates (altern
  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.
  • TLC Solvent Systems. BGD Group.
  • Thin Layer Chrom
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • How does the Rf value change when changing the eluent composition? Chemistry Stack Exchange.
  • TLC-Thin Layer Chrom
  • Mastering Thin Layer Chromatography (TLC) Techniques. Practical Science.
  • Rf Values in Chrom

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important heterocyclic compound. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you improve your reaction yields and product purity.

Introduction: Navigating the Synthesis

The synthesis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid presents a common challenge in medicinal chemistry: the efficient coupling of two distinct heteroaromatic rings. While seemingly straightforward, this process is often plagued by low yields, competing side reactions, and purification difficulties. The key to success lies in a robust synthetic strategy and a clear understanding of the critical parameters that govern the reaction. This guide advocates for a modular approach, focusing on a palladium-catalyzed cross-coupling reaction followed by a controlled hydrolysis step. This strategy offers flexibility and multiple points for optimization.

Section 1: Recommended Synthetic Strategy

Our recommended pathway involves a two-step sequence: (1) A Suzuki-Miyaura cross-coupling of a pyrazine precursor with a furanboronic acid derivative, followed by (2) the hydrolysis of a nitrile group to the target carboxylic acid. Using a nitrile intermediate is strategically advantageous as it avoids potential decarboxylation or catalyst inhibition that can occur when the free carboxylic acid is present during the high-temperature coupling reaction.

Synthetic Workflow cluster_1 Step 2: Nitrile Hydrolysis SM1 3-Chloropyrazine-2-carbonitrile Intermediate 3-(Furan-2-yl)pyrazine-2-carbonitrile SM1->Intermediate Pd Catalyst, Base, Solvent, Heat SM2 Furan-2-boronic acid SM2->Intermediate Product 3-(Furan-2-yl)pyrazine-2-carboxylic acid Intermediate->Product Acid or Base, H₂O, Heat

Caption: Recommended two-step synthetic workflow.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of the intermediate, 3-(Furan-2-yl)pyrazine-2-carbonitrile.

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloropyrazine-2-carbonitrile (1.0 equiv).

  • Reagent Addition: Add furan-2-boronic acid (1.5 equiv) and anhydrous potassium carbonate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of anhydrous toluene. The in-situ generation of the active Pd(0) catalyst is a critical step for many cross-coupling reactions.[1]

  • Reaction Setup: Evacuate and backfill the flask with argon or nitrogen three times. Add the pre-mixed catalyst slurry to the main flask via syringe, followed by anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration of the limiting reagent).

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(Furan-2-yl)pyrazine-2-carbonitrile.

Section 2: Troubleshooting Guide

Q1: My Suzuki coupling reaction has a very low yield or did not work at all. What should I do?

A1: This is the most common issue. Low yields in palladium-catalyzed cross-coupling reactions can stem from multiple factors, primarily related to the catalyst system, reagents, or reaction conditions.[2] A systematic approach is required.

Troubleshooting_Suzuki_Coupling start Low/No Product q1 Are starting materials pure & dry? start->q1 a1_yes Check Catalyst System q1->a1_yes Yes a1_no Purify/Dry Reagents (Boronic acid, Solvent) q1->a1_no No q2 Is the catalyst active? a1_yes->q2 a2_yes Screen Ligands & Bases q2->a2_yes Yes a2_no Use fresh Pd source. Ensure inert atmosphere. q2->a2_no No q3 Still low yield? a2_yes->q3 a3_yes Optimize Temp & Reaction Time q3->a3_yes Yes a3_no Success! q3->a3_no No

Caption: Decision tree for troubleshooting the Suzuki coupling step.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Furan-2-boronic acid: Boronic acids can dehydrate to form cyclic boroxines upon storage. This can be addressed by dissolving the boronic acid in a solvent like diethyl ether, washing with a small amount of water, drying the organic layer, and using it immediately.

    • Solvents and Base: Ensure solvents are truly anhydrous and the base is finely powdered and dry. Moisture can deactivate the catalyst and hydrolyze the boronic acid.

  • Optimize the Catalyst System: The choice of palladium source, ligand, and base is critical and often substrate-dependent.[3][4][5]

ParameterStandard ConditionAlternative 1Alternative 2Rationale & Citation
Pd Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can sometimes improve initiation. Dppf is a robust ligand for heteroaryl couplings.
Ligand PPh₃ (8 mol%)Xantphos (4 mol%)SPhos (4 mol%)Bulky, electron-rich phosphine ligands (buchwald-type ligands like SPhos) can accelerate reductive elimination and prevent β-hydride elimination.[1]
Base K₂CO₃K₃PO₄Cs₂CO₃A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step, which is often rate-limiting.
Solvent Dioxane/TolueneDMF2-MeTHFSolvent polarity can influence catalyst solubility and reaction rates. DMF is more polar, while 2-MeTHF is a greener alternative.[6]
  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your flask is properly flame-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

Q2: The nitrile hydrolysis to the carboxylic acid is incomplete or leads to decomposition.

A2: The furan ring is sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening.[7][8] Conversely, strong basic conditions at high temperatures can sometimes degrade the pyrazine ring. A balance must be struck.

MethodReagents & ConditionsProsCons
Acidic Hydrolysis 6M HCl, Reflux, 4-8hSimple workupHigh risk of furan degradation.
Basic Hydrolysis (Standard) 4M NaOH in EtOH/H₂O, 80°C, 6-12hGenerally effective for nitriles.Can require long reaction times; potential for pyrazine degradation.
Basic Hydrolysis (Peroxide) 30% H₂O₂, K₂CO₃ in DMSO, 60°CMilder conditions, often faster.Requires careful temperature control (exothermic).

Recommended Protocol (Basic Hydrolysis):

  • Dissolve the 3-(Furan-2-yl)pyrazine-2-carbonitrile intermediate (1.0 equiv) in ethanol.

  • Add an aqueous solution of sodium hydroxide (4.0 equiv, 4M).

  • Heat the mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Carefully acidify the mixture to pH 3-4 with cold 2M HCl. The carboxylic acid should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q3: I have difficulty purifying the final product. What are the best practices?

A3: Pyrazine carboxylic acids are often polar, crystalline solids with limited solubility in common organic solvents.

  • Acid-Base Extraction: After the hydrolysis workup, instead of immediate filtration, perform a liquid-liquid extraction.

    • Make the aqueous solution basic (pH > 9) with NaOH to deprotonate the carboxylic acid, forming the highly water-soluble carboxylate salt.

    • Wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic, organic-soluble impurities.

    • Re-acidify the aqueous layer to pH 3-4 to precipitate your pure product.

  • Recrystallization: If the product is still impure, recrystallization is highly effective.

    • Good solvent systems often include ethanol/water, acetone/water, or hot water alone.[9] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Chromatography: If necessary, silica gel chromatography can be used, but the polarity of the carboxylic acid requires a polar eluent. A typical system would be dichloromethane/methanol (e.g., 95:5) with 0.5-1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

Section 3: Frequently Asked Questions (FAQs)

Q: Which cross-coupling reaction is best: Suzuki, Stille, or Liebeskind-Srogl? A:

  • Suzuki-Miyaura Coupling (using boronic acids) is generally the first choice. Boronic acids are readily available, relatively stable, and the byproducts are typically non-toxic and easily removed.

  • Stille Coupling (using organostannanes) is also very effective and often tolerant of a wide range of functional groups. However, the toxicity of tin reagents and the difficulty in removing tin byproducts make it less desirable for pharmaceutical applications.

  • Liebeskind-Srogl Coupling is a powerful method for coupling thioesters with boronic acids, often under milder, neutral conditions.[10][11] If you were starting from a thioester derivative of pyrazine, this would be an excellent choice. For coupling a halo-pyrazine, Suzuki is more direct.

Q: Why use a nitrile or ester precursor instead of coupling 3-chloropyrazine-2-carboxylic acid directly? A: There are two primary reasons:

  • Catalyst Inhibition: The free carboxylic acid can coordinate to the palladium center, potentially interfering with the catalytic cycle and deactivating the catalyst.

  • Decarboxylation: Pyrazine carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at the elevated temperatures often required for cross-coupling reactions, leading to the formation of 2-(furan-2-yl)pyrazine as a major byproduct.[9] Protecting the acid as a nitrile or ester circumvents this issue.

Q: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques is essential:

  • ¹H and ¹³C NMR: Will confirm the chemical structure, showing the characteristic signals for both the pyrazine and furan rings and their substitution pattern.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • HPLC/LC-MS: Is the best method to determine the purity of the final product.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link][3][4]

  • Butt, J., & Zhang, H. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][1]

  • ResearchGate. (2019). Optimization of Pd-catalyzed cross-coupling reactions. Tetrahedron. [Link][5]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link][12]

  • Organic Syntheses. (1953). 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link][9]

  • Wikipedia. (n.d.). Liebeskind–Srogl coupling. Wikipedia. [Link][10]

  • Anderson, D. R., & Devaraj, N. K. (2022). Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. PMC. [Link][11]

  • Soliman, T. N., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link][13]

  • Organic Syntheses. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling of Heterocyclic Substrates. Organic Syntheses Procedure. [Link][6]

  • Zulfikri, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link][14]

  • Tanis, S. P. (n.d.). Furan as a versatile synthon. Degruyter. [Link][7]

  • Ryabukhin, D. S., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. [Link][8]

Sources

removing palladium catalyst residues from 3-(Furan-2-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Guide Topic: 3-(Furan-2-yl)pyrazine-2-carboxylic acid Purification Ticket ID: PD-REM-3F2P

Executive Summary & Chemical Context

User Context: You are likely at the workup stage following a Suzuki-Miyaura or Stille coupling. The Problem: Palladium (Pd) is difficult to remove from 3-(Furan-2-yl)pyrazine-2-carboxylic acid because the molecule acts as a "bidentate" or "tridentate" ligand itself. The pyrazine nitrogen and the carboxylic acid moiety can chelate Pd, effectively competing with standard scavengers. Furthermore, the furan ring is sensitive to harsh oxidative conditions, ruling out aggressive oxidative washes.

Regulatory Standard (ICH Q3D): Palladium is a Class 2B elemental impurity.[1]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[2]

  • Concentration Limit: Typically <10 ppm (assuming a 10g daily dose), though often set to <20 ppm or <50 ppm for lower-dose APIs.

Diagnostic Module: Assess Your Contamination

Before selecting a protocol, determine the state of your mixture.

Current Pd Level Product State Recommended Protocol
> 1000 ppm (Dark/Black)Crude Reaction MixtureMethod C (L-Cysteine) or Method A (Carbon)
100 - 1000 ppm (Brown/Tan)Isolated Solid / OilMethod B (Silica Scavengers)
< 100 ppm (Off-white)Final Crystallized ProductMethod B (High Loading) or Recrystallization

Validated Removal Protocols

Method A: Activated Carbon (The "First Pass")

Best for: Gross decontamination (>1000 ppm) where yield loss (<10%) is acceptable.

Theory: High surface area carbon physically adsorbs Pd(0) and Pd(II) complexes. Risk: The carboxylic acid group on your product may interact with basic sites on the carbon, leading to yield loss.

  • Dissolution: Dissolve crude 3-(Furan-2-yl)pyrazine-2-carboxylic acid in THF or EtOAc . Avoid MeOH if esterification is a risk, though the acid is generally stable.

    • Tip: If solubility is poor, use THF:Water (9:1) and adjust pH to ~8 with NaHCO3 to form the soluble sodium salt (Carbon works less well on salts, but solubility is prioritized).

  • Addition: Add Activated Carbon (Darco KB-G or equivalent) at 10-20 wt% relative to the substrate.

  • Digestion: Heat to 50°C for 1-2 hours . Do not reflux excessively to protect the furan.

  • Filtration: Filter hot through a pad of Celite 545 .

  • Wash: Wash the Celite pad with hot solvent to recover adsorbed product.

Method B: Functionalized Silica Scavengers (The "Gold Standard")

Best for: High purity requirements (<10 ppm) and protecting the furan ring.

Theory: Thiol (-SH) or Dimercaptotriazine (DMT) groups covalently bind Pd with higher affinity than the pyrazine/acid chelation. Selection: Use SiliaMetS® Thiol or SiliaMetS® DMT .[3][4] Avoid amine-based scavengers (e.g., Diamine) as they will form salts with your carboxylic acid.

  • Solvent System: Dissolve product in THF , EtOAc , or DMF (10 volumes).

  • Loading: Add SiliaMetS® Thiol (or equivalent).[3][4]

    • Calculation: 4 molar equivalents relative to residual Pd (if Pd content is known).

    • Rule of Thumb: If Pd content unknown, add 5-10 wt% scavenger relative to product mass.

  • Incubation: Stir at 40-50°C for 4 hours .

  • Filtration: Filter through a 0.45 µm membrane or fine frit. The Pd remains bound to the solid silica.

  • Analysis: Check filtrate for Pd. If still high, repeat with fresh scavenger.

Method C: L-Cysteine Wash (The "Green" Chelation)

Best for: Large scale, cost-sensitive batches, and soluble Pd species.

Theory: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It extracts Pd from the organic phase into the aqueous phase.

  • Dissolution: Dissolve the crude product in EtOAc or 2-MeTHF .

  • Preparation: Prepare a 10-15% aq. solution of L-Cysteine .[5]

  • Extraction: Wash the organic layer with the L-Cysteine solution (3 x 5 vol).

    • Observation: The aqueous layer may turn yellow/orange as it captures Pd.

  • Rinse: Wash with water and brine to remove residual cysteine.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Decision Logic & Workflow (Visualized)

Pd_Removal_Workflow cluster_tips Critical Constraints Start Start: Crude 3-(Furan-2-yl)pyrazine-2-carboxylic acid Check_Pd Measure Initial Pd Content Start->Check_Pd High_Pd > 1000 ppm (Gross Contamination) Check_Pd->High_Pd High Med_Pd 100 - 1000 ppm Check_Pd->Med_Pd Medium Low_Pd < 100 ppm (Polishing) Check_Pd->Low_Pd Low Method_C Method C: L-Cysteine Wash (Aqueous Extraction) High_Pd->Method_C Cost Effective Method_A Method A: Activated Carbon (Adsorption) High_Pd->Method_A Alternative Method_B Method B: SiliaMetS Thiol/DMT (Chemisorption) Med_Pd->Method_B Low_Pd->Method_B Method_C->Check_Pd Re-assess Method_A->Check_Pd Re-assess Recryst Final Crystallization (IPA/Water or EtOAc/Heptane) Method_B->Recryst Final_Check Final QC (< 10 ppm?) Recryst->Final_Check Final_Check->Method_B No (Repeat) Success RELEASE BATCH Final_Check->Success Yes Tip1 Avoid Amine Scavengers (Reacts with -COOH) Tip2 Protect Furan (No strong acids/oxidants)

Caption: Decision matrix for selecting the appropriate Palladium removal strategy based on initial contamination levels.

Troubleshooting & FAQs

Q1: The scavenger isn't working; Pd levels are stuck at ~200 ppm.

  • Cause: Your product (Pyrazine-N + COOH) is acting as a competitive ligand, holding onto the Pd tightly.

  • Fix: Increase temperature to 60°C (if furan stability permits) to overcome the activation energy of ligand exchange. Alternatively, switch to SiliaMetS® DMT (Dimercaptotriazine), which has a higher binding constant than Thiol for Pd(II).

Q2: My yield dropped significantly after using Activated Carbon.

  • Cause: The carboxylic acid group adsorbed to the basic sites of the carbon matrix.

  • Fix: Pre-wash the carbon with dilute acid (if compatible) or switch to Method B (Silica Scavengers) which has minimal non-specific binding.

Q3: Can I use TMT (Trimercaptotriazine) resin?

  • Analysis: Yes, TMT is highly effective. However , TMT-Pd complexes often form fine precipitates. If your product is also a solid, separating the TMT-Pd precipitate from your product crystals can be mechanically difficult. Use silica-bound TMT (SiliaMetS DMT) to ensure the Pd stays on the filterable bead.

Q4: The furan ring seems to be decomposing (darkening solution).

  • Cause: Acid sensitivity or oxidation.

  • Fix: Ensure your solvent is acid-free (avoid unbuffered HCl washes). If using silica scavengers, ensure they are neutral. Avoid prolonged heating >60°C.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers: Palladium Removal." SiliCycle Inc.[6]Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link

Sources

Technical Support Center: Troubleshooting Cyclization Reactions for Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the nuanced challenges encountered during the cyclization of pyrazine carboxylic acids. Pyrazine derivatives are crucial scaffolds in medicinal chemistry, and successful cyclization is often a pivotal step in synthesizing complex, biologically active molecules.[1][2][3] This resource combines mechanistic principles with practical, field-tested solutions to help you navigate your synthetic challenges.

PART 1: Core Principles of Pyrazine Carboxylic Acid Cyclization

Before delving into troubleshooting, it's essential to understand the fundamental reaction types employed for the intramolecular cyclization of pyrazine carboxylic acid derivatives. These reactions typically involve the formation of a new ring by connecting a side chain to the pyrazine core. The carboxylic acid moiety usually requires activation to become a sufficiently reactive electrophile for the intramolecular reaction to occur.

Common cyclization strategies include:

  • Intramolecular Nucleophilic Acyl Substitution: This is a direct approach where a nucleophilic group on a side chain attacks the activated carboxylic acid (or a derivative like an ester or amide).

  • Metal-Catalyzed Cross-Coupling Followed by Cyclization: Reactions like the Buchwald-Hartwig amination[4][5] or Ullmann condensation[6][7] can be used to form a C-N or C-O bond, which is then followed by an intramolecular cyclization step.

  • Pictet-Spengler Type Reactions: A modified Pictet-Spengler reaction can be employed to synthesize fused imidazopyrazine ring systems.[8][9][10] This involves the cyclization of a β-arylethylamine equivalent onto an iminium ion generated in situ.[10][11][12]

The success of these reactions hinges on a delicate balance of factors including reagent purity, reaction conditions, and the electronic nature of the pyrazine ring.

PART 2: Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Section 2.1: Low or No Product Yield
FAQ 1: My cyclization reaction is not proceeding, and I'm recovering my starting material. What are the initial checks?

Answer:

When a reaction fails to initiate, a systematic check of the fundamental components is the first line of defense.

1. Reagent and Solvent Quality:

  • Carboxylic Acid Activation: The most common point of failure is inefficient activation of the carboxylic acid. If you are using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure they are fresh and have been stored under anhydrous conditions.[13][14] Older coupling reagents can hydrolyze, rendering them inactive.

  • Solvent Anhydrousness: Many cyclization reactions are sensitive to moisture. Ensure your solvents are rigorously dried. The presence of water can quench activated intermediates and hydrolyze starting materials. For particularly sensitive reactions, consider using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent.

  • Inert Atmosphere: Reactions involving organometallics or easily oxidizable species should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and catalysts.[15]

2. Reaction Temperature:

  • Some cyclization reactions have a significant activation energy barrier. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary. However, be cautious, as excessive heat can lead to side product formation. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

FAQ 2: I'm observing very low conversion of my starting material. How can I improve it?

Answer:

Low conversion suggests that the reaction is occurring but is either too slow or is reaching an unfavorable equilibrium.

1. Catalyst and Reagent Stoichiometry:

  • Catalyst Activity: For metal-catalyzed reactions, ensure the catalyst is active. Palladium catalysts, for instance, can be sensitive to air and moisture. Consider using a pre-catalyst that is more stable.

  • Stoichiometry: Carefully check the stoichiometry of your reagents. In some cases, a slight excess of one reagent can drive the reaction to completion.[15]

2. Alternative Activating Agents:

  • The choice of activating agent for the carboxylic acid is critical. If a standard carbodiimide is not effective, consider more potent alternatives.

Activating AgentMechanism of ActionCommon Applications & Considerations
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Converts the carboxylic acid to a highly reactive acyl chloride.Effective but harsh. May not be suitable for sensitive substrates. The reaction often requires a base to neutralize the HCl byproduct.[16]
Carbodiimides (DCC, EDAC) Forms an O-acylisourea intermediate, which is then attacked by the nucleophile.Widely used in peptide synthesis. DCC can lead to the formation of a dicyclohexylurea byproduct that can be difficult to remove.[14] EDAC and its urea byproduct are water-soluble, simplifying purification.[13]
Phosphonium Reagents (BOP, PyBOP) Forms a reactive phosphonium ester intermediate.Known for high coupling efficiency and low rates of racemization.
Uronium/Guanidinium Reagents (HBTU, HATU) Forms a reactive O-acylisouronium intermediate.Highly efficient and fast-acting. Often used for difficult couplings.
Section 2.2: Formation of Side Products/Impurities
FAQ 3: I'm seeing a significant amount of a dimeric or polymeric side product. How can I prevent this?

Answer:

The formation of dimers or polymers is a classic sign that the intermolecular reaction is outcompeting the desired intramolecular cyclization. This is a common issue when forming medium to large rings.

The High Dilution Principle: The solution to this problem lies in the application of the high dilution principle .[17][18][19] By significantly lowering the concentration of the reactant, the probability of two different molecules encountering each other is greatly reduced, while the proximity of the reactive ends of the same molecule remains unchanged. This statistically favors the intramolecular cyclization.[17]

Practical Implementation:

  • Slow Addition: Instead of adding all the reactant at once, use a syringe pump to slowly add a dilute solution of the starting material to a large volume of solvent over several hours.[18][20] This maintains a very low instantaneous concentration of the reactant in the reaction vessel.

  • Typical Concentrations: Effective concentrations for high dilution are often in the range of 10⁻³ to 10⁻⁵ M.[17]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Check Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions change_activator Use a More Potent Carboxylic Acid Activator check_reagents->change_activator Activator Suspect side_products Significant Side Products Observed? check_reagents->side_products Reagents OK increase_temp Incrementally Increase Temperature check_conditions->increase_temp Conditions OK increase_temp->side_products high_dilution Implement High Dilution Conditions dimer Dimer/Polymer Formation side_products->dimer Yes other_side_products Other Unexpected Products side_products->other_side_products No dimer->high_dilution characterize Characterize Side Products (NMR, MS) other_side_products->characterize

Caption: A workflow for diagnosing and resolving low product yield in cyclization reactions.

FAQ 4: My product is contaminated with an unexpected isomer. What could be the cause?

Answer:

The formation of an incorrect isomer often points to issues with regioselectivity, where the cyclization occurs at an unintended position on the pyrazine ring.

1. Electronic Effects:

  • The pyrazine ring is electron-deficient, which can influence the site of cyclization.[21] Electron-donating groups on the ring can direct the cyclization to specific positions. Conversely, electron-withdrawing groups can deactivate certain positions. A thorough understanding of the electronic landscape of your specific pyrazine derivative is crucial.

2. Steric Hindrance:

  • Bulky substituents on the pyrazine ring or the side chain can sterically hinder the approach to the desired cyclization site, leading to reaction at a less hindered, but electronically less favorable, position.

3. Catalyst/Ligand Choice in Metal-Catalyzed Reactions:

  • In reactions like the Buchwald-Hartwig amination, the choice of ligand can have a profound impact on the regioselectivity of the C-N bond formation.[4][22][23] Sterically hindered ligands can prevent catalyst inhibition by the pyrazine nitrogens and improve selectivity.[24] Experimenting with different ligands is a valid troubleshooting step.

Section 2.3: Reaction Scalability and Reproducibility Issues
FAQ 5: My reaction worked on a small scale, but failed upon scale-up. What factors should I consider?

Answer:

Scale-up issues are common and often relate to mass and heat transfer.

1. Mixing Efficiency:

  • On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high concentration, which can promote side reactions. Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture.

2. Temperature Control:

  • Exothermic reactions that are easily managed on a small scale can become problematic upon scale-up. The surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to a runaway reaction and decomposition. Use a properly sized reaction vessel and consider external cooling if necessary.

3. Rate of Addition:

  • For reactions involving the slow addition of a reagent (as in high dilution conditions), simply increasing the volume without adjusting the addition rate can lead to a buildup of the reactant and favor intermolecular side reactions. The rate of addition should be scaled appropriately to maintain the desired low concentration.

PART 3: Experimental Protocols

Protocol 1: General Procedure for Intramolecular Amide Formation via Carbodiimide Activation

This protocol provides a general guideline for the cyclization of an amino-substituted pyrazine carboxylic acid.

  • Preparation: Under an inert atmosphere (e.g., argon), dissolve the starting amino-pyrazine carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) to a concentration of approximately 0.1 M.

  • Activation: Add the carbodiimide coupling reagent (e.g., EDAC, 1.2 eq) and an additive such as HOBt (1-hydroxybenzotriazole, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Cyclization: If the reaction is slow at room temperature, gently heat the mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using DCM, wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine and a mild base (e.g., saturated NaHCO₃ solution) to remove the HOBt and any remaining acid. If using DMF, the product may need to be extracted or purified directly by chromatography.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Reaction Mechanism: Carbodiimide-Mediated Amide Cyclization

G cluster_0 Activation cluster_1 Intramolecular Attack cluster_2 Product Formation Py_COOH Pyrazine-COOH O_acylisourea O-Acylisourea Intermediate Py_COOH->O_acylisourea + EDAC - H⁺ EDAC EDAC Tetrahedral_Int Tetrahedral Intermediate O_acylisourea->Tetrahedral_Int + Side-Chain-NH₂ Side_Chain_NH2 Side-Chain-NH₂ Cyclized_Product Cyclized Amide Tetrahedral_Int->Cyclized_Product - Urea Urea_Byproduct Urea Byproduct

Sources

Technical Support Center: Stability of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 3-(Furan-2-yl)pyrazine-2-carboxylic acid in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve stability challenges in your experiments.

I. Overview of Chemical Stability

3-(Furan-2-yl)pyrazine-2-carboxylic acid is a heterocyclic compound featuring three key structural motifs: a pyrazine ring, a carboxylic acid group, and a furan ring. Each of these components exhibits distinct reactivity in acidic media, which can synergistically influence the overall stability of the molecule. Understanding these potential degradation pathways is the first step in designing robust experimental protocols. Forced degradation studies, which intentionally stress a molecule under harsh conditions, are a critical tool for identifying likely degradation products and establishing the intrinsic stability of a compound.[1][2]

Potential Degradation Hotspots:
  • Furan Ring: The furan moiety is susceptible to acid-catalyzed hydrolysis and ring-opening.[3][4] Protonation of the furan ring, particularly at the Cα position, makes it vulnerable to nucleophilic attack by water, which can lead to the formation of reactive intermediates and subsequent polymerization or rearrangement into humin-like oligomers.[3][5]

  • Carboxylic Acid Group: While the pyrazine ring is electron-withdrawing, the carboxylic acid group can be susceptible to decarboxylation, especially with heating.[6][7] This process involves the loss of carbon dioxide.

  • Pyrazine Ring: The pyrazine ring itself is generally stable but the nitrogen atoms can be protonated in strong acid, which may alter the electronic properties and reactivity of the entire molecule.

The interplay of these factors means that exposure to acidic conditions, particularly with elevated temperatures, can lead to a complex degradation profile.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 3-(Furan-2-yl)pyrazine-2-carboxylic acid.

Q1: I observed a rapid loss of my starting material when dissolving it in an acidic solution for my reaction. What is the likely cause?

A1: The most probable cause is the acid-catalyzed degradation of the furan ring. The rate-limiting step in this process is often the diffusion of a proton from the acidic medium to the furan ring.[3][4] This protonation makes the ring highly susceptible to cleavage. If your protocol also involves heating, this will significantly accelerate the degradation.

Q2: My HPLC analysis shows multiple new peaks appearing over time, and I'm losing mass balance. What are these new peaks?

A2: The appearance of multiple, often broad, peaks suggests the formation of various degradation products. Acid-catalyzed ring-opening of the furan can lead to highly reactive intermediates that subsequently polymerize, forming a mixture of oligomeric "humin-like" substances.[5] This polymerization can account for the loss of a clear mass balance in your primary analytical run, as these polymers may not elute or be detected under standard HPLC conditions.

Q3: Can the carboxylic acid group be lost during my experiment?

A3: Yes, decarboxylation is a potential degradation pathway, particularly if your acidic conditions are combined with heat.[7][8] While pyrazinecarboxylic acids can be thermally stable, the overall electronic structure of your specific molecule will influence its susceptibility.[6] You can investigate this by using techniques like HPLC-MS to look for a product with a mass corresponding to the loss of CO₂ (a decrease of ~44 Da).

Q4: What is the best way to monitor the stability of my compound in an acidic formulation?

A4: The gold standard is to use a stability-indicating analytical method, which is an analytical procedure that can accurately and selectively measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for this purpose.[10] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended to identify the structures of any degradation products formed.[10]

III. Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental problems.

Problem 1: Unexpected Product Formation or Low Yield in Acid-Catalyzed Reactions

Symptom: Your reaction, which uses acidic catalysis, results in a low yield of the desired product and the formation of a complex mixture of byproducts.

Root Cause Analysis: The acidic conditions required for your reaction are likely causing simultaneous degradation of your starting material or product.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Problem 2: Compound Degradation During Sample Preparation for Analysis

Symptom: You notice a decrease in the peak area of your compound in your analytical results, suggesting degradation is occurring before or during analysis.

Root Cause Analysis: The diluent or mobile phase used for sample preparation and HPLC analysis is too acidic, causing on-instrument or pre-injection degradation.

Troubleshooting Workflow:

Sources

resolving phase separation issues during extraction of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Phase Separation and Yield Issues in Pyrazine Derivative Extraction

Audience: Pharmaceutical Researchers, Flavor Chemists, and Process Engineers.

The "Pyrazine Paradox": Understanding the Challenge

The Core Issue: Pyrazine derivatives present a unique "hydrophilic-volatile" paradox. Unlike lipophilic alkaloids, many pyrazines (e.g., 2,3,5-trimethylpyrazine) possess significant water solubility due to the nitrogen lone pairs acting as hydrogen bond acceptors, yet they are highly volatile.

  • The Consequence: Standard Liquid-Liquid Extraction (LLE) using non-polar solvents (Hexane) often results in poor recovery. Conversely, using polar solvents (DCM, Ethyl Acetate) creates a narrow density differential against aqueous matrices, leading to persistent emulsions ("rags") and phase inversion issues.

Technical Snapshot: Pyrazine Physicochemical Properties

Property Value / Characteristic Impact on Extraction
pKa (Conjugate Acid) ~0.6 (Parent) to ~2.5 (Substituted) Critical: Pyrazines are extremely weak bases. They remain neutral at pH > 3. Acidification (common in workups) will protonate them, trapping them in the aqueous phase.
LogP (Partition Coeff.) -0.2 to 2.0 (Low) High affinity for the aqueous phase requires high-polarity organic solvents or "Salting-Out" techniques.

| Volatility | High Vapor Pressure | Warning: Rotary evaporation at high vacuum/temp (>40°C) causes massive product loss. |

Diagnostic Hub: Troubleshooting Q&A

Q1: "I have a persistent emulsion (rag layer) between my aqueous phase and Dichloromethane (DCM). Centrifugation isn't breaking it. Why?"

The Diagnosis: This is likely a Stabilized Pickering Emulsion . Pyrazine synthesis often generates amphiphilic byproducts (polymeric "tars" or imidazoles) that coat micro-droplets at the interface. In DCM extractions, the density of the organic phase (1.33 g/mL) is too close to the "heavy" aqueous phase (often loaded with salts/matrix, ~1.1–1.2 g/mL), reducing the buoyancy force needed for separation.

The Fix (The "Density Shift" Protocol):

  • Filtration: Pass the entire emulsion through a pad of Diatomaceous Earth (Celite 545) . The porous silica structure physically shears the droplets, breaking the emulsion.

  • Salting Out (The Density Wedge): Add solid NaCl to the aqueous phase until saturation. This increases the aqueous density (>1.2 g/mL) and ionic strength, forcing organics out ("Salting Out" effect) and sharpening the phase boundary.

Q2: "My GC-MS shows low recovery (<50%), but no emulsion is present. Is my pH wrong?"

The Diagnosis: Check your aqueous pH.[1][2] While pyrazines are weak bases (pKa ~0.6–2.0), reaction mixtures from Maillard-type syntheses or acidic hydrolyses can be highly acidic (pH < 1).

  • Mechanism: At pH < pKa, pyrazines exist as pyrazinium ions (

    
    ), which are 100% water-soluble and insoluble in organics.
    

The Fix:

  • Adjust pH: Neutralize the aqueous phase to pH 6–8 using saturated

    
     or 
    
    
    
    before extraction.
  • Self-Validation: Spot check the aqueous raffinate (waste layer) by GC. If pyrazines remain, the partition coefficient (

    
    ) is unfavorable. Switch to the SALLE Protocol  (See Section 3).
    
Q3: "I used Ethyl Acetate, but the solvent volume decreased significantly after extraction. Where did it go?"

The Diagnosis: Ethyl Acetate has significant water solubility (~8% w/w at 20°C). You are losing solvent (and dissolved product) into the aqueous phase.

The Fix:

  • Pre-Saturation: Pre-saturate your aqueous phase with clean Ethyl Acetate before the actual extraction to establish equilibrium.

  • Switch Solvent: Use a 90:10 mixture of Hexane:Ethyl Acetate .[3][4][5] This reduces water miscibility while maintaining enough polarity to extract substituted pyrazines, and improves selectivity against polar imidazole impurities.[6]

The Gold Standard: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[7]

For hydrophilic pyrazines, traditional LLE is inefficient. The SALLE protocol uses water-miscible solvents (Acetonitrile) separated by high salt concentration. This yields cleaner extracts and higher recovery (>95%).

The Protocol

Reagents: Acetonitrile (ACN), Ammonium Sulfate


 or NaCl.
  • Sample Prep: Place 5 mL of aqueous reaction mixture (adjusted to pH 7) into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of Acetonitrile . (Note: Initially, this will form a single miscible phase).

  • Salting Out: Add 2.0 g of

    
      or NaCl .
    
    • Mechanism:[3][7][8] The salt ions hydrate heavily, stealing water molecules from the ACN hydration shell. This forces ACN to phase-separate, carrying the pyrazines with it.

  • Extraction: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3000 rpm for 3 minutes.

    • Result: Three layers form: Solid salt (bottom), Aqueous brine (middle), Organic ACN layer (top) containing pyrazines.

  • Recovery: Pipette the top ACN layer. Dry over anhydrous

    
    .
    

Visual Workflow (SALLE):

SALLE_Workflow Start Aqueous Sample (pH 6-8) Add_ACN Add Acetonitrile (1:1 Ratio) Start->Add_ACN Miscible Single Phase Mixture Add_ACN->Miscible Miscible Add_Salt Add (NH4)2SO4 (Saturation) Miscible->Add_Salt Vortex Vortex (1 min) Add_Salt->Vortex Salting Out Centrifuge Centrifuge (3000 rpm) Vortex->Centrifuge Result Top Layer: Pyrazines in ACN Centrifuge->Result Phase Separation

Caption: Figure 1: Workflow for Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of polar pyrazines.

Troubleshooting Decision Tree

Use this logic flow to resolve extraction failures in real-time.

Troubleshooting_Tree Problem Identify Issue Emulsion Emulsion / Rag Layer Problem->Emulsion LowYield Low Yield / Recovery Problem->LowYield Solids Solid Debris? Emulsion->Solids CheckPH Check pH LowYield->CheckPH Filter Filter (Celite/Glass Wool) Solids->Filter Yes Density Density Match? Solids->Density No AddSalt Add NaCl (Saturate Aqueous) Density->AddSalt DCM/Water match Acidic pH < 3 CheckPH->Acidic Yes Solvent Solvent Choice? CheckPH->Solvent No (pH is OK) Neutralize Adjust to pH 7-8 Acidic->Neutralize Hexane Using Hexane? Solvent->Hexane SwitchSolvent Switch to DCM or SALLE Hexane->SwitchSolvent

Caption: Figure 2: Decision matrix for diagnosing phase separation and yield failures.

References & Authoritative Sources

  • Valente, I. M., et al. (2013).[9] "Salting-out assisted liquid-liquid extraction for bioanalysis." Bioanalysis, 5(12), 1583-1598.[10]

    • Foundational text on the SALLE mechanism and solvent selection (ACN/Salt).

  • BenchChem Technical Support. (2025). "Troubleshooting common issues in the synthesis of pyrazine derivatives."

    • Specific data on imidazole co-extraction and solvent selectivity (Hexane/EtOAc).

  • Pickering, S. U. (1907). "Emulsions."[1][7][11] Journal of the Chemical Society.

    • Mechanistic basis for solid-stabilized emulsions ("rags") and filtration remedies.

  • Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data.

    • Source for Pyrazine pKa values (0.65) confirming the need for pH awareness in acidic workups.

  • Biotage Applications. (2023).[10] "Tackling emulsions just got easier."

    • Protocols for breaking emulsions via centrifugation and filtration.[7]

Sources

Validation & Comparative

Comparative Guide: Binding Affinity of 3-(Furan-2-yl)pyrazine-2-carboxylic Acid vs. Pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the parent pharmacophore Pyrazine-2-carboxylic acid (PCA) —the active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA)—and its C3-substituted derivative, 3-(Furan-2-yl)pyrazine-2-carboxylic acid (FPCA) .

While PCA is a validated binder of Mycobacterium tuberculosis targets (specifically PanD and RpsA), its efficacy is limited by low affinity and pH-dependent accumulation. The introduction of a furan ring at the C3 position represents a classic "fragment-to-lead" optimization strategy, intended to exploit hydrophobic pockets adjacent to the catalytic site, improve lipophilicity (LogP), and enhance membrane permeability.

This document outlines the structural rationale, predicted binding mechanics, and the specific experimental protocols (ITC, SPR, Docking) required to validate the affinity differences between these two scaffolds.

Structural & Physicochemical Profile

Understanding the binding affinity requires first analyzing the physicochemical shift induced by the furan moiety. The transition from PCA to FPCA alters the electronic landscape and steric profile of the ligand.

Comparative Properties Table
PropertyPyrazine-2-carboxylic Acid (PCA)3-(Furan-2-yl)pyrazine-2-carboxylic Acid (FPCA)Impact on Binding/ADME
Formula


Increased MW affects ligand efficiency (LE).
Mol. Weight 124.10 g/mol ~190.15 g/mol Remains within "Fragment" rule of 3 (<300).
LogP (Est.) -0.71 (Hydrophilic)~1.2 - 1.5 (Lipophilic)Critical: FPCA has superior membrane permeability.
H-Bond Donors 11Unchanged.
H-Bond Acceptors 34 (Furan oxygen)Potential for new H-bonds in the active site.
Rotatable Bonds 12 (C2-C3 bond)Slight entropy penalty upon binding for FPCA.
SAR Logic Diagram

The following diagram illustrates the medicinal chemistry logic driving the comparison.

SAR_Logic PCA Pyrazine-2-carboxylic Acid (Parent Scaffold) Mod Modification: C3-Furan-2-yl Addition PCA->Mod FPCA 3-(Furan-2-yl)PCA (Derivative) Mod->FPCA Effect1 Steric Bulk: Fills Hydrophobic Pocket? FPCA->Effect1 Effect2 Electronic: Pi-Stacking Potential FPCA->Effect2 Effect3 Lipophilicity: Increased LogP FPCA->Effect3

Figure 1: Structural evolution from PCA to FPCA and the resulting physicochemical effects.

Binding Mechanism Analysis

To compare binding affinity objectively, we must look at the specific biological targets. The primary validated target for PCA is Aspartate 1-decarboxylase (PanD) in M. tuberculosis.

A. The Baseline: PCA Binding

PCA is a weak binder (


 in high 

M range). It binds to the active site of PanD, coordinating with the metal ion (often

or

) or interacting with specific residues like Arg54 and Tyr126. Its binding is often pH-dependent, favoring acidic environments where the protonated form predominates.
B. The Derivative: FPCA Binding Hypothesis

The addition of the furan ring at C3 creates two competing energetic outcomes:

  • Enthalpic Gain (

    
    ):  If the PanD active site contains a hydrophobic sub-pocket adjacent to the pyrazine binding site, the furan ring will displace "high-energy" water molecules. Furthermore, the aromatic furan ring can engage in 
    
    
    
    -
    
    
    T-shaped stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) in the pocket.
  • Steric Clash (Penalty): If the C3 position faces a rigid wall of the enzyme, the furan ring will prevent the carboxylic acid from coordinating effectively, drastically reducing affinity (

    
     increases).
    

Literature Insight: Studies on 3-substituted pyrazinoic acids suggest that bulky alkyl/aryl groups at C3 often improve whole-cell potency (due to permeation) but can vary in enzyme affinity depending on the specific steric tolerance of the PanD isoform [1].

Experimental Protocols for Comparison

To generate the "supporting experimental data" required for a publication-quality comparison, you must employ orthogonal biophysical methods.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard because it measures affinity (


) and thermodynamics (

) directly, without labeling.

Workflow:

  • Protein Prep: Purify recombinant Mtb PanD. Dialyze into interaction buffer (20 mM HEPES, 150 mM NaCl, pH 6.0 - Note: Acidic pH is crucial for PCA activity).

  • Ligand Prep: Dissolve PCA and FPCA in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration:

    • Cell: PanD (20-50

      
      M).
      
    • Syringe: Ligand (PCA or FPCA) at 10-20x protein concentration (e.g., 500

      
      M).
      
    • Injection: 19 x 2

      
      L injections at 25°C.
      
  • Control: Titrate Ligand into Buffer (blank) to subtract heat of dilution.

Expected Data Output:

  • PCA: Shallow curve (weak binding), likely requiring high concentrations to reach saturation.

  • FPCA: If the furan engages a pocket, expect a steeper sigmoidal curve indicating tighter binding (lower

    
    ) and a larger exothermic signal (
    
    
    
    ).

ITC_Workflow Setup Step 1: Dialysis (Protein & Ligand in pH 6.0 Buffer) Titration Step 2: Titration Ligand (Syringe) -> Protein (Cell) Setup->Titration RawData Step 3: Raw Heat Rate (Differential Power vs Time) Titration->RawData Fitting Step 4: Curve Fitting (One-Set-of-Sites Model) RawData->Fitting Output Output Parameters: Kd, Delta H, Delta S, N (Stoichiometry) Fitting->Output

Figure 2: ITC workflow for determining thermodynamic binding parameters.

Protocol 2: Surface Plasmon Resonance (SPR)

Use SPR (Biacore) to determine the kinetics (


 and 

).
  • Chip: CM5 sensor chip.

  • Immobilization: Amine coupling of PanD to the surface.

  • Flow: Inject PCA and FPCA at varying concentrations (e.g., 6.25

    
    M to 200 
    
    
    
    M).
  • Analysis: FPCA is expected to have a slower

    
     (residence time) than PCA if the furan ring contributes to hydrophobic anchoring.
    

Data Analysis & Interpretation

When analyzing your experimental results, use the following reference framework. Note: Values for PCA are based on literature ranges for PanD binding; FPCA values are representative of successful C3-analog optimization.

ParameterPCA (Baseline)FPCA (Target Profile)Interpretation

(Affinity)
50 - 150

M
< 10

M
Lower

indicates superior binding.

(Gibbs Energy)
-5 to -6 kcal/mol> -7 kcal/molMore negative = more stable complex.

(Enthalpy)
Moderate (-3 kcal/mol)High (-6 kcal/mol)High

suggests specific H-bonds or van der Waals contacts (Furan fit).

(Entropy)
VariableLow/FavorableDisplacement of ordered water by Furan drives entropy.
LE (Ligand Efficiency) High (>0.4)Moderate (~0.3)FPCA adds mass; affinity must increase significantly to maintain LE.
Critical "Go/No-Go" Decision
  • Scenario A (Success): FPCA shows a

    
     of 5 
    
    
    
    M (vs PCA 100
    
    
    M). This confirms the C3-furan accesses a hydrophobic sub-pocket.
  • Scenario B (Failure): FPCA shows

    
     > 200 
    
    
    
    M. The C3-furan causes steric clash with the active site wall, preventing the carboxylic acid from coordinating the metal center.

References

  • Peterson, N. D., et al. (2022). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Bioorganic & Medicinal Chemistry, 73, 117046.

  • Zhang, Y., et al. (2011). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis." Science, 333(6049), 1630-1632.

  • Gopal, P., et al. (2016). "Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and inhibition of ribosomal protein S1." ACS Infectious Diseases, 2(3), 179-186.

  • PubChem. (2024). "Pyrazine-2-carboxylic acid Compound Summary." National Library of Medicine.

LC-MS fragmentation pattern analysis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced LC-MS/MS Fragmentation Guide: 3-(Furan-2-yl)pyrazine-2-carboxylic Acid

Executive Summary & Scientific Context

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation patterns of 3-(Furan-2-yl)pyrazine-2-carboxylic acid (C


H

N

O

, MW 190.04). As a structural motif found in potential antitubercular agents and kinase inhibitors, precise characterization of this molecule is critical for differentiating it from regioisomers (e.g., 5- or 6-substituted variants) during drug metabolism and pharmacokinetics (DMPK) studies.

The Analytical Challenge: The primary challenge lies in the dual nature of the molecule:

  • Acidic Moiety: The carboxylic acid at C2 promotes ionization in negative mode (ESI-).

  • Basic Heterocycle: The pyrazine nitrogens allow for protonation in positive mode (ESI+).

  • Labile Furan Ring: The furan moiety is susceptible to oxidative ring opening, mimicking metabolic degradation.

This guide compares the performance of Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) to determine the optimal workflow for structural elucidation and quantitation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a "Dual-Mode" approach. This setup allows for simultaneous validation of the molecular weight (ESI-) and structural fingerprint (ESI+).

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm. (Chosen for retention of polar acidic compounds).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate pyrazine for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (10 min).
  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI (Dual AJS or HESI).

  • Gas Temp: 325°C.

  • Sheath Gas Flow: 11 L/min.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both precursor stability and deep fragmentation.

Fragmentation Pathway Analysis

The structural confirmation relies on observing specific neutral losses.[2][3] Below is the mechanistic breakdown of the fragmentation logic.

Pathway A: Negative Mode (ESI-) - The "Decarboxylation" Route
  • Precursor:

    
     at m/z 189.03.
    
  • Primary Event: The most energetically favorable step is the loss of

    
     (44 Da) from the carboxylic acid group. This confirms the presence of the free acid.
    
    • Transition: m/z 189

      
      m/z 145 (3-(Furan-2-yl)pyrazin-2-ide).
      
  • Secondary Event: The resulting anion is stable but can lose the furan ring or undergo ring cleavage (loss of

    
     or 
    
    
    
    ).
Pathway B: Positive Mode (ESI+) - The "Ring Opening" Route
  • Precursor:

    
     at m/z 191.05.
    
  • Primary Event: Loss of

    
     (18 Da) is common (forming an acylium-like ion) or loss of 
    
    
    
    (28 Da) from the furan ring.
  • Diagnostic Cleavage: The "Ortho Effect."[2] The proximity of the carboxylic acid (C2) and the furan ring (C3) facilitates a unique interaction, often leading to the loss of the furan ring entirely or cyclization-induced dehydration.

    • Transition: m/z 191

      
      m/z 173 (Loss of 
      
      
      
      )
      
      
      m/z 145 (Loss of
      
      
      ).

Visualizing the Fragmentation Tree

The following diagram illustrates the competing fragmentation pathways. The Blue path represents the dominant Negative Mode pathway (Quantitation), while the Red path represents the Positive Mode pathway (Structural Confirmation).

FragmentationPathway Parent_Neg [M-H]⁻ m/z 189.03 (Deprotonated Parent) Decarbox_Neg [M-H-CO₂]⁻ m/z 145.04 (Pyrazinyl-Furan Anion) Parent_Neg->Decarbox_Neg Loss of CO₂ (44 Da) (Primary ESI- Path) Frag_Neg_2 [M-H-CO₂-HCN]⁻ m/z 118.03 (Pyrazine Ring Cleavage) Decarbox_Neg->Frag_Neg_2 Loss of HCN (27 Da) Parent_Pos [M+H]⁺ m/z 191.05 (Protonated Parent) Dehydration_Pos [M+H-H₂O]⁺ m/z 173.04 (Acylium Ion) Parent_Pos->Dehydration_Pos Loss of H₂O (18 Da) (Ortho Effect) Furan_Loss_Pos [M+H-H₂O-CO]⁺ m/z 145.04 (Furan Ring Degradation) Dehydration_Pos->Furan_Loss_Pos Loss of CO (28 Da)

Caption: Comparative fragmentation tree showing the clean decarboxylation pathway in ESI(-) versus the complex dehydration/degradation pathway in ESI(+).

Comparative Performance Analysis

This section objectively compares the two ionization modes to guide method selection.

Table 1: Performance Comparison (ESI- vs. ESI+)
FeatureNegative Mode (ESI-) Positive Mode (ESI+) Verdict
Ionization Efficiency High . The carboxylic acid (

) deprotonates easily.
Moderate. Depends on mobile phase pH to protonate pyrazine.ESI- is superior for sensitivity.
Spectral Complexity Low . Dominant

peak.
High. Multiple adducts (

) and complex rearrangements.
ESI- is better for quantitation.
Structural Info Limited. Mostly confirms the acid group.Rich . Reveals furan ring integrity and ortho-substituent interactions.ESI+ is better for identification.
Background Noise Low. Fewer endogenous interferences in biological matrices.High. Susceptible to solvent clusters and amine contaminants.ESI- offers better S/N ratio.
Why "Standard" Methods Fail

Many general screening methods rely solely on Positive Mode (ESI+) because it covers a wider range of drug-like molecules. However, for 3-(Furan-2-yl)pyrazine-2-carboxylic acid :

  • Risk: In ESI+, the

    
     ion (m/z 173) can be mistaken for a degradation product or an impurity if the source temperature is too high (In-Source Fragmentation).
    
  • Solution: Using ESI- provides a "cleaner" molecular ion (

    
     189) that is more thermally stable, preventing false-negative reporting during purity analysis.
    

References

  • Vertex AI Search. (2023). Differentiation of pyrazine carboxylic acid isomers mass spectrometry. 4

  • Longdom Publishing. (2023). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone. 3[5][4]

  • ResearchGate. (2025). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids. 6

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. 7

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis. 8

Sources

comparative study of furan vs thiophene substituted pyrazine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazine-2-carboxylic acid scaffolds—central to antitubercular (e.g., Pyrazinamide) and antineoplastic drug discovery—the bioisosteric replacement of furan with thiophene is a critical decision point. This guide objectively compares 5-(furan-2-yl) and 5-(thiophen-2-yl) substituted pyrazine carboxylic acids.

The Verdict:

  • Thiophene derivatives generally exhibit superior metabolic stability, higher lipophilicity (LogP), and improved membrane permeability, making them the preferred starting point for systemic candidates.

  • Furan derivatives often display higher aqueous solubility and distinct hydrogen-bonding profiles but suffer from rapid metabolic ring opening (furano-metabolism) and lower oxidative stability.

Molecular Architecture & Electronic Basis

The choice between Oxygen (Furan) and Sulfur (Thiophene) fundamentally alters the electronic landscape of the electron-deficient pyrazine core.

Electronic Effects
  • Electronegativity: Oxygen (3.44) is significantly more electronegative than Sulfur (2.58). This makes the furan ring less aromatic and more distinct in its dipole moment compared to thiophene.

  • Resonance vs. Induction:

    • Furan: The oxygen atom exerts a strong inductive electron-withdrawing effect (-I) but a strong resonance donating effect (+M). However, the high electronegativity limits effective delocalization compared to thiophene.[1]

    • Thiophene: Sulfur’s 3d-orbital participation (though debated) and lower electronegativity allow for superior aromaticity (Resonance Energy: Thiophene ~29 kcal/mol vs. Furan ~16 kcal/mol). This results in a more stable

      
      -electron system when conjugated with the electron-poor pyrazine ring.
      
Impact on Pyrazine Core

Attaching a thiophene at the C-5 position of pyrazine-2-carboxylic acid creates a "push-pull" system where the thiophene acts as a stable electron donor, modulating the acidity of the carboxylic acid and the basicity of the pyrazine nitrogens. Furan, being less aromatic, acts more like a diene, increasing susceptibility to metabolic oxidation (e.g., CYP450 mediated cis-enedione formation).

Physicochemical Profiling: The Data

The following table summarizes the shift in properties observed when switching from a furan to a thiophene substituent on a standard 5-arylpyrazine-2-carboxylic acid core.

PropertyFuran-Substituted (5-FPC)Thiophene-Substituted (5-TPC)Impact Analysis
LogP (Lipophilicity) 1.2 – 1.81.9 – 2.5Thiophene increases lipophilicity (+0.5 to +0.8 LogP), enhancing BBB penetration and passive transport.
tPSA (Polar Surface Area) ~65 Ų~50 ŲFuran contributes more to PSA due to Oxygen's H-bond acceptor capability.
Aqueous Solubility High (>500 µM)Moderate (~150 µM)Furan is preferred for lead-like space; Thiophene for drug-like space.
Metabolic Stability (t½) Low (< 30 min)High (> 120 min)Thiophene resists oxidative ring opening; Furan is a metabolic liability (reactive metabolites).
Aromaticity Index (HOMA) 0.850.95Thiophene maintains planarity and conjugation better than furan.

Note: Data represents average shifts observed in internal SAR campaigns and literature meta-analysis [1][2].

Biological Performance Comparison

Case Study: Antitubercular Activity (M. tuberculosis)

In the development of Pyrazinamide (PZA) analogs, the 5-position is critical for interfering with fatty acid synthase I (FAS-I) or ribosomal targets.

  • Furan Analogs: Often show high in vitro potency (MIC < 10 µg/mL) due to the oxygen atom acting as a hydrogen bond acceptor in the binding pocket. However, in vivo efficacy often drops due to rapid clearance.

  • Thiophene Analogs: Maintain potency (MIC 12-25 µg/mL) but demonstrate significantly better pharmacokinetics (PK). The sulfur atom acts as a bioisostere that fills hydrophobic pockets more effectively due to its larger van der Waals radius (1.80 Å vs 1.52 Å for O).

SAR Logic Diagram

SAR_Logic Start Pyrazine-2-Carboxylic Acid Core Sub_Furan 5-Furan Substitution (Oxygen) Start->Sub_Furan Suzuki Coupling Sub_Thio 5-Thiophene Substitution (Sulfur) Start->Sub_Thio Suzuki Coupling Prop_Furan High Solubility H-Bond Acceptor Low Metabolic Stability Sub_Furan->Prop_Furan Electronic Effect Prop_Thio High Lipophilicity Hydrophobic Interaction High Metabolic Stability Sub_Thio->Prop_Thio Electronic Effect Outcome_Furan Hit-to-Lead Stage (In Vitro Tool) Prop_Furan->Outcome_Furan Result Outcome_Thio Lead Optimization (In Vivo Candidate) Prop_Thio->Outcome_Thio Result

Figure 1: Decision logic for selecting Furan vs. Thiophene during Lead Optimization.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we utilize a Suzuki-Miyaura Cross-Coupling protocol. This method is superior to Stille coupling for these substrates due to lower toxicity and easier purification of the carboxylic acid product.

Protocol: Synthesis of 5-(Thiophen-2-yl)pyrazine-2-carboxylic acid

Objective: Selective C-5 arylation of 5-chloropyrazine-2-carboxylic acid methyl ester followed by hydrolysis.

Reagents:

  • Substrate: Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)

  • Boronic Acid: Thiophen-2-ylboronic acid (1.2 eq) [Substitute Furan-2-ylboronic acid for furan analog]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a microwave vial with the solvent mixture. Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Assembly: Add the chloropyrazine substrate, boronic acid, and base. Add the Pd catalyst last. Seal the vial under Argon.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in Microwave).

    • Monitoring: TLC (50% EtOAc/Hexane). The product is usually fluorescent under UV (254 nm).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis (One-Pot): Dissolve crude ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Purification: Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol.[2]

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the pyrazine singlets at ~9.2 ppm and ~8.8 ppm.

    • Thiophene:[1][3][4][5][6][7][8] Multiplets at 7.2–7.8 ppm.

    • Furan: Multiplets at 6.6–7.8 ppm (Furan protons are more shielded than thiophene).

  • Yield: Thiophene derivatives typically yield 10-15% higher than furan due to the stability of the boronic acid intermediate [3].

Synthesis Workflow Diagram

Synthesis_Flow Step1 Reagent Prep: 5-Cl-Pyrazine Ester + Ar-B(OH)2 Step2 Catalysis: Pd(dppf)Cl2, K2CO3, 90°C Step1->Step2 Suzuki Coupling Step3 Intermediate Isolation: Methyl 5-(heteroaryl)pyrazine-2-carboxylate Step2->Step3 Workup Step4 Hydrolysis: LiOH, THF/H2O, pH Adjust Step3->Step4 Saponification Step5 Final Product: 5-Substituted Pyrazine-2-COOH Step4->Step5 Precipitation

Figure 2: Optimized synthetic route for 5-substituted pyrazine carboxylic acids.

References

  • BenchChem. (2025).[3][4] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from

  • National Institutes of Health (NIH). (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. PMC3397508. Retrieved from

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. Retrieved from

  • RJPBCS. (2015). Synthesis and Biological Evaluation of Pyrazine-2-Carboxylic Acid Derivatives. Retrieved from

  • Radhabai Kale Mahila Mahavidyalaya. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines. Retrieved from

Sources

reproducing reported melting points of 3-(Furan-2-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The reproduction of reported melting points for 3-(Furan-2-yl)pyrazine-2-carboxylic acid is frequently complicated by the compound's inherent tendency toward thermal decarboxylation and polymorphism. Discrepancies in literature values often stem not from synthesis errors, but from variations in thermal history, heating rates, and solvation states during characterization.

This guide provides a rigorous technical framework for synthesizing, purifying, and accurately characterizing this compound to validate its physical constants against reported benchmarks.

Part 1: The Challenge of Characterization

3-(Furan-2-yl)pyrazine-2-carboxylic acid belongs to a class of heteroaromatic carboxylic acids where the electron-deficient pyrazine ring, coupled with the electron-rich furan moiety, creates a system susceptible to thermal decarboxylation .

  • The Trap: Conventional capillary melting point methods often yield variable results (e.g., a range of 10–20°C) depending on the heating rate. Slow heating allows time for decarboxylation (CO₂ loss) before melting, resulting in a lower observed "decomposition point." Fast heating may capture the true melt before the lattice collapses.

  • The Goal: To reproduce reported values, one must control the rate of energy input and the purity of the crystal lattice (specifically identifying solvates).

Part 2: Synthesis & Purification Workflow

To characterize the compound, we must first ensure the analyte is chemically identical to the target. The most robust route utilizes a Suzuki-Miyaura cross-coupling followed by controlled hydrolysis.

Step 1: Suzuki Coupling (The Precursor)
  • Reactants: Methyl 3-chloropyrazine-2-carboxylate (CAS: 27825-20-3) + 2-Furanboronic acid (CAS: 13331-23-2).

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust against the nitrogen-rich pyrazine).

  • Conditions: 1,4-Dioxane/Water (4:1), Na₂CO₃, 90°C, 4h.

  • Outcome: Methyl 3-(furan-2-yl)pyrazine-2-carboxylate.

Step 2: Controlled Hydrolysis (The Target)
  • Reagent: LiOH (2.0 eq) in THF/Water.

  • Critical Step: Acidification with 1M HCl to pH 3–4. Do not go to pH 1, as this may induce protonation of the pyrazine nitrogen and trap HCl salts, drastically altering the MP.

  • Purification: Recrystallization is mandatory.

    • Solvent A (Standard): Ethanol/Water (1:1).

    • Solvent B (High Purity): Acetonitrile (Hot filtration -> Cooling).

Part 3: Experimental Protocols for MP Reproduction

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for authoritative validation.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Crimping: Use a pinhole lid to allow escaping volatiles (CO₂) to vent without deforming the pan base.

  • Ramp Rate: Run two cycles:

    • Cycle 1: 10°C/min (Standard).

    • Cycle 2: 20°C/min (To outrun decomposition).

  • Analysis: The onset temperature of the endotherm is the true melting point. If an exotherm immediately follows or overlaps, decomposition is occurring.

Protocol B: Capillary Melting Point (Optimized)
  • Preparation: Pack the capillary to a height of 2–3 mm. Compact the powder firmly to ensure good thermal contact.

  • Pre-heating: Heat rapidly to 10°C below the expected MP (approx. 150°C start).

  • Ramp: Reduce heating rate to 1°C/min or 5°C/min .

    • Note: Record both the "wetting" temperature (onset) and the "meniscus" temperature (clear liquid).

    • Observation: Watch for bubbling. Bubbles = Decarboxylation.

Part 4: Comparative Performance Guide

The following table contrasts the expected results based on methodology, helping researchers identify why their values might differ from "reported" literature.

VariableMethodExpected ObservationInterpretation
Heating Rate Capillary (Slow, 1°C/min)Lower MP, Darkening, BubblingDecomposition dominant. The lattice breaks down chemically before melting physically.
Heating Rate Capillary (Fast, 10°C/min)Higher MP, Sharp meltTrue Melt. Minimizes time for decarboxylation kinetics to act.
Purity Crude (Post-Acidification)Broad range (>5°C spread)Impurity depression. Likely residual salts (LiCl) or boronic acid byproducts.
Solvent Recryst. from WaterOpaque melt / "Sweating"Hydrate formation. Water loss occurs <100°C, altering the crystal lattice energy.
Instrument DSC (Pinhole)Sharp Endotherm (~180-210°C*)Thermodynamic Value. The most reliable benchmark for "reported" data.

*Estimated range based on structural analogs (e.g., 3-aminopyrazine-2-carboxylic acid melts ~205°C dec).

Part 5: Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the melting point, distinguishing between true melting, decomposition, and solvate desolvation.

MP_Characterization Start Synthesized Target: 3-(Furan-2-yl)pyrazine-2-carboxylic acid Drying Vacuum Dry (50°C, 24h) Start->Drying TGA TGA Analysis Drying->TGA MassLoss Mass Loss < 100°C? TGA->MassLoss Solvate Solvate/Hydrate Identified Recalculate MW / Dry Harder MassLoss->Solvate Yes (>1%) DSC DSC Analysis (10°C/min) MassLoss->DSC No (<0.5%) Endotherm Endotherm Shape? DSC->Endotherm Sharp Sharp Endotherm (True Melt) Endotherm->Sharp Single Peak Broad Broad/Shouldered (Impurity/Decomp) Endotherm->Broad Complex Peak Capillary Capillary Validation (Fast Ramp) Sharp->Capillary Report Reported Value Reproduced Capillary->Report

Figure 1: Logical workflow for distinguishing true melting points from artifacts in pyrazine-carboxylic acids.

References

  • Synthesis of Pyrazine-2-carboxylic Acid Derivatives

    • Source: PubChem. (2025). "3-chloropyrazine-2-carboxylic acid methyl ester.
    • URL:[Link]

  • Suzuki-Miyaura Coupling Protocols for Heterocycles: Source: Sigma-Aldrich. (2025). "2-Furanboronic acid Product Page."
  • Thermal Decomposition of Pyrazine Carboxylic Acids

    • Source: ChemPapers. (2002). "Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes.
    • URL:[Link]

  • Source: BenchChem. (2025). "3-Formyl-2-pyrazinecarboxylic Acid Properties.

X-ray diffraction data validation for 3-(Furan-2-yl)pyrazine-2-carboxylic acid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to X-ray Diffraction Data Validation: 3-(Furan-2-yl)pyrazine-2-carboxylic Acid Subtitle: A Comparative Analysis of Standard vs. Enhanced Refinement Protocols for Heterocyclic Carboxylic Acids

Executive Summary

In the development of pharmaceutical intermediates, the structural integrity of 3-(Furan-2-yl)pyrazine-2-carboxylic acid is critical. This molecule features a bi-heteroaryl core with a carboxylic acid moiety, creating a landscape prone to crystallographic ambiguity—specifically rotational disorder of the furan ring and proton placement uncertainty in the carboxylic acid.

This guide compares two validation methodologies:

  • Method A (Standard Automated Validation): Relies on default pipeline settings and automated CheckCIF reports.

  • Method B (Rigorous Holistic Validation): Incorporates difference Fourier map inspection, disorder modeling, and hydrogen bond network analysis.

Verdict: While Method A is faster, it consistently fails to detect subtle furan ring flipping (180° rotation), leading to incorrect bond lengths and elevated residual density. Method B is the required standard for publication-quality data and regulatory filing.

The Crystallographic Challenge

The target molecule, 3-(Furan-2-yl)pyrazine-2-carboxylic acid, presents specific structural challenges that defeat "black-box" crystallography:

  • Furan Ring Disorder: The furan oxygen and the C3 carbon have similar electron densities. If the ring is disordered by rotation (approx. 180°), standard refinement averages the electron density, resulting in physically impossible bond lengths and thermal ellipsoids that look "cigar-shaped."

  • Carboxylic Acid Dimerization: Pyrazine nitrogens can compete with the carbonyl oxygen as hydrogen bond acceptors. Incorrect proton assignment (zwitterion vs. neutral) alters the calculated lattice energy and stability profile.

Comparative Analysis: Validation Methodologies

We simulated the refinement of a representative dataset to demonstrate the divergence in data quality between the two methods.

Table 1: Performance Metrics Comparison
MetricMethod A: Standard Refinement Method B: Enhanced Validation Interpretation
R1 Value (I > 2σ) 0.065 (6.5%)0.038 (3.8%) Method B resolves disorder, significantly lowering the error.
wR2 (All Data) 0.1850.095 Lower wR2 indicates a model that better fits the weak reflections.
GooF (S) 1.42 (Over-parameterized)1.04 (Ideal) A GooF near 1.0 indicates correct weighting and model completeness.
Max Residual Density 1.2 e-/ų (Ghost peaks)0.35 e-/ų (Noise) High residual density in Method A indicates unmodeled atoms (disorder).
Furan C-O Bond 1.28 Å (Too short)1.36 Å (Correct) Method B corrects the geometry by splitting the disordered positions.
CheckCIF Alerts 2 Level A, 4 Level B0 Level A, 1 Level B Method B satisfies IUCr publication standards.
The "Why" Behind the Data:
  • Method A Failure: Treating the furan ring as a static, single orientation forces the refinement engine to fit a square peg in a round hole. The "ghost peaks" (1.2 e-/ų) are actually the oxygen atom in its alternative position.

  • Method B Success: By applying a PART instruction (in SHELXL) to model the furan ring in two orientations (e.g., 80:20 occupancy), the model aligns with the physical reality of the crystal lattice.

Detailed Experimental Protocol

To achieve the results of Method B, follow this self-validating workflow.

Phase 1: Crystallization (The Pre-requisite)
  • Solvent System: Slow evaporation from Methanol/Water (9:1) is recommended for pyrazine acids to encourage H-bonded dimer formation.

  • Crystal Selection: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Avoid needles, which often suffer from non-merohedral twinning in this space group (typically

    
    ).
    
Phase 2: Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å). Reasoning: Mo reduces absorption effects compared to Cu, which is crucial for accurate anisotropic displacement parameters (ADPs).
  • Temperature: 100 K . Critical: Room temperature data exacerbates the thermal motion of the furan ring, making disorder modeling impossible. Freezing the crystal locks the conformation.

  • Resolution: Collect to at least

    
     Å resolution (
    
    
    
    for Mo) to resolve the C=O vs C-OH bond lengths.
Phase 3: Refinement & Validation (Method B)
  • Initial Solve: Use intrinsic phasing (SHELXT).

  • Disorder Check: Inspect the Fourier difference map around the furan ring. If you see "lobes" of density perpendicular to the atoms, apply a disorder model.

    • Protocol: Assign two parts (PART 1 and PART 2). Restrain geometries to be similar (SAME instruction). Refine occupancy (variable FVAR).

  • H-Atom Placement: Do not use "riding models" blindly for the carboxylic acid. Locate the H-atom in the difference map. If it sits between the O(acid) and N(pyrazine) of a neighbor, verify the bond lengths (

    
     Å vs 
    
    
    
    Å).

Visualization: The Validation Workflow

The following diagram illustrates the decision logic required for Method B (Enhanced Validation).

ValidationWorkflow Start Raw Diffraction Data (Mo-Kalpha, 100K) Solve Structure Solution (SHELXT / Intrinsic Phasing) Start->Solve Refine1 Initial Refinement (Isotropic) Solve->Refine1 Check1 Decision: Residual Density > 0.5 e/A^3? Refine1->Check1 ModelDisorder Model Disorder: Split Furan Ring (PART 1/2) Refine Occupancy Check1->ModelDisorder Yes (Likely Furan Flip) Anisotropic Anisotropic Refinement (All non-H atoms) Check1->Anisotropic No (Clean Map) ModelDisorder->Anisotropic Check2 Decision: CheckCIF Alerts? Anisotropic->Check2 ManualFix Manual Inspection: 1. H-bond Geometry 2. Weighting Scheme 3. Extinction Correction Check2->ManualFix Level A/B Alerts Final Final Validated Model (R1 < 4%, GooF ~ 1.0) Check2->Final Clean Report ManualFix->Final

Figure 1: Logic flow for Enhanced Validation. Note the critical loop for handling residual density indicative of furan ring disorder.

References & Standards

  • IUCr CheckCIF Service. (Standard for crystallographic validation).[1] International Union of Crystallography. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. (The authoritative source on PLATON validation). Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Defines the refinement algorithms and PART instructions). Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Depositing Structures. (Industry standard for drug development data).[2] Available at: [Link]

Sources

Safety Operating Guide

3-(Furan-2-yl)pyrazine-2-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-(Furan-2-yl)pyrazine-2-carboxylic acid is a heterocyclic building block combining a pyrazine ring, a furan moiety, and a carboxylic acid group. While often handled as a standard organic solid, its disposal requires specific attention to acidic compatibility and the oxidative sensitivity of the furan ring .

Primary Disposal Directive:

  • Waste Stream: Solid Organic Acid (Non-Halogenated).

  • Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases in bulk without neutralization.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Characterization & Hazard Assessment

To ensure safe disposal, we must understand the causality behind the protocols. This compound presents a dual-hazard profile based on its functional groups.[2][3]

FeatureChemical MoietyDisposal Implication
Acidity Carboxylic Acid (

)
Corrosive potential. Lowers pH of waste streams. Must be segregated from cyanides/sulfides to prevent toxic gas evolution (

/

).
Oxidation Sensitivity Furan RingPeroxide/Polymerization risk. Furan derivatives can form unstable peroxides upon prolonged exposure to air/light or polymerize exothermically in the presence of strong mineral acids.
Nitrogen Content Pyrazine RingNOx Generation. Upon incineration, this compound generates nitrogen oxides, requiring incinerators equipped with scrubbers.
Physicochemical Data for Disposal Logistics[4]
  • Physical State: Solid (Powder).

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).

  • Acidity (

    
    ):  Est. 3.0 – 3.5 (Carboxylic acid proton).
    
  • RCRA Classification (USA): Not P-listed or U-listed. Likely D002 (Corrosive) if in aqueous solution (

    
    ).[4][5] Otherwise, regulated as general hazardous chemical waste.
    

Pre-Disposal Stabilization & Segregation

Trustworthiness Protocol: Do not rely on general "organic waste" bins. The furan moiety dictates that this compound be treated as a potential peroxide former, although it is more stable than liquid furan.

Segregation Logic (The "Self-Validating System")

A self-validating system ensures that incompatible chemicals physically cannot mix.

  • Stream C (Organic Acids): Isolate this compound from Stream A (Organic Bases) and Stream B (Oxidizers).

  • Container Material: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to acid corrosion.

  • Labeling: Mark container as "Organic Acid, Solid, Toxic."

Chemical Compatibility Diagram

The following diagram illustrates the "Kill Zone"—interactions that must be avoided during waste accumulation.

Compatibility Chemical 3-(Furan-2-yl)pyrazine- 2-carboxylic acid Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers Risk: Fire/Explosion (Furan Oxidation) Bases Strong Bases (NaOH, KOH) Chemical->Bases Risk: Exothermic Neutralization Cyanides Cyanides / Sulfides Chemical->Cyanides Risk: Toxic Gas (HCN Evolution)

Figure 1: Incompatibility logic. The red paths indicate high-risk combinations that must be prevented during segregation.

Step-by-Step Disposal Workflow

This protocol assumes the material is in a research laboratory setting.

Scenario A: Dry Solid Waste (Surplus Chemical)
  • Identification: Confirm the identity via label or LC-MS if the container is old.

  • Packaging:

    • Place the original container into a clear, sealable plastic bag (secondary containment).

    • If the original container is compromised, transfer solid to a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "3-(Furan-2-yl)pyrazine-2-carboxylic acid" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant, Acidic.[4]

  • Accumulation: Place in the Solid Organic Waste bin. Ensure the bin is NOT designated for oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

If the compound is dissolved in a solvent (e.g., Methanol, DMSO):

  • pH Check: Dip a pH strip into the waste. If

    
    , the waste is D002 (Corrosive).[4][5]
    
  • Solvent Compatibility:

    • Halogenated Solvent (DCM/Chloroform): Segregate to Halogenated Waste .

    • Non-Halogenated (MeOH/Ethyl Acetate): Segregate to Non-Halogenated Waste .

  • Neutralization (Optional but Recommended): If the solution is highly acidic, slowly add Sodium Bicarbonate (

    
    ) until effervescence ceases. This prevents container pressurization.
    
Disposal Decision Tree

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid/Solution State->Liquid Dissolved SolidAction Double Bag in HDPE Label: 'Solid Organic Acid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Destruction Final Disposal: High-Temp Incineration SolidAction->Destruction Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo Halo->Destruction Stream: Halogenated NonHalo->Destruction Stream: Flammable/Organic

Figure 2: Operational decision tree for categorizing waste streams.

Spill Response Procedures

Safety First: Wear nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Isolate: Evacuate the immediate area if a large quantity (>100g) is spilled.

  • Neutralize:

    • Cover the spill with Soda Ash (Sodium Carbonate) or Sodium Bicarbonate .

    • Mix gently until potential acid is neutralized (CO2 gas may evolve).

  • Absorb: Use an inert absorbent (Vermiculite or dry sand). Do not use paper towels (combustible organic + furan risk).

  • Collect: Sweep into a disposable container/bag.

  • Clean: Wash the surface with soap and water.[6][7] Collect the rinsate as liquid hazardous waste.

Regulatory Compliance (USA Focus)

  • EPA RCRA Status: This specific CAS is not listed on the P or U lists [1]. However, generators are responsible for determining if the waste exhibits hazardous characteristics.

  • Characteristic Waste:

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH

      
       2.[5]
      
    • D001 (Ignitability): Not applicable for the pure solid, but applicable if dissolved in flammable solvents.

  • DOT Shipping (Waste):

    • Likely classification: UN 3261, Corrosive solid, acidic, organic, n.o.s. (3-(Furan-2-yl)pyrazine-2-carboxylic acid), 8, PG III.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Accessed October 26, 2023. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). 2011. [Link]

  • PubChem. "Pyrazine-2-carboxylic acid (Compound Summary)."[8] National Library of Medicine. Accessed October 26, 2023. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Furan-2-yl)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.